(4-Phenylnaphthalen-1-yl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-phenylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKLSKWOKGVQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670209 | |
| Record name | (4-Phenylnaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372521-91-0 | |
| Record name | (4-Phenylnaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenylnaphthalene-1-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Phenylnaphthalen-1-yl)boronic acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Phenylnaphthalen-1-yl)boronic acid, a valuable building block in organic synthesis. The document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and a logical workflow diagram to aid in research and development.
Core Properties of this compound
This compound is a solid, white to very pale yellow crystalline powder at room temperature.[1] Key quantitative and qualitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 372521-91-0 | |
| Molecular Formula | C₁₆H₁₃BO₂ | |
| Molecular Weight | 248.08 g/mol | |
| Physical Form | Solid, Crystal - Powder | [1] |
| Color | White - Very pale yellow | [1] |
| Predicted Boiling Point | 449.4 ± 48.0 °C | |
| Predicted pKa | 8.54 ± 0.30 | |
| Storage Temperature | Refrigerator | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction from the corresponding bromo-precursor, followed by borylation with a trialkyl borate. The following is a detailed experimental protocol based on literature procedures.
Experimental Protocol:
Materials:
-
1-bromo-4-phenylnaphthalene
-
Anhydrous tetrahydrofuran (THF)
-
n-butyllithium (n-BuLi) in hexane (e.g., 2.5 M solution)
-
Triisopropyl borate
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Reaction Setup: In a flask, dissolve 1-bromo-4-phenylnaphthalene (1.0 eq, e.g., 50 g, 176 mmol) in anhydrous tetrahydrofuran (THF) (e.g., 1 L).
-
Lithiation: Cool the mixture to -78 °C with stirring. Slowly add n-butyllithium (n-BuLi) (e.g., 2.5 M in hexane, 1.2 eq, 132 mL) dropwise to the cooled solution.
-
Stirring: After the addition of n-BuLi, stir the reaction mixture at room temperature for 1 hour.
-
Borylation: Cool the reaction mixture back down to -78 °C. Slowly and dropwise, add triisopropyl borate (1.5 eq, e.g., 61 mL, 264 mmol).
-
Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Work-up: After the reaction is complete, perform an extraction with ethyl acetate.
-
Drying and Purification: Dry the organic layer with magnesium sulfate (MgSO₄). The product can then be solidified by the addition of hexane to yield this compound.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Synthesis of Substituted Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of key synthetic strategies for the preparation of substituted naphthalene derivatives, compounds of significant interest in medicinal chemistry, materials science, and organic synthesis. The document focuses on three robust and widely employed methodologies: Palladium-Catalyzed Annulation, Suzuki-Miyaura Cross-Coupling, and the classical Haworth Synthesis. Each section includes a conceptual overview, a detailed experimental protocol for a representative transformation, and quantitative data to facilitate comparison and application.
Palladium-Catalyzed Annulation of Internal Alkynes
Palladium-catalyzed annulation reactions represent a powerful and atom-economical approach for constructing the naphthalene core. These methods typically involve the reaction of an ortho-substituted aryl halide, such as an o-iodostyrene, with an internal alkyne. The process forms two new carbon-carbon bonds in a single step, allowing for the rapid assembly of highly substituted and functionalized naphthalenes under relatively mild conditions.[1][2]
General Reaction Scheme
The following diagram illustrates the general transformation for the palladium-catalyzed annulation of an o-haloaryl precursor with an internal alkyne to yield a substituted naphthalene.
Caption: Pd-Catalyzed Annulation for Naphthalene Synthesis.
Experimental Protocol: Synthesis of 1-Butyl-2-methyl-3-phenylnaphthalene
This protocol is adapted from the palladium-catalyzed carboannulation of internal alkynes.[1]
Materials:
-
1-Iodo-2-vinylbenzene
-
1-Phenyl-1-hexyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), sodium carbonate (106 mg, 1.0 mmol), and lithium chloride (42 mg, 1.0 mmol).
-
Add anhydrous DMF (2.5 mL) to the flask via syringe.
-
Add 1-iodo-2-vinylbenzene (115 mg, 0.5 mmol) followed by 1-phenyl-1-hexyne (95 mg, 0.6 mmol) to the reaction mixture via syringe.
-
Fit the flask with a reflux condenser and heat the mixture at 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and pour it into a separatory funnel containing water (20 mL).
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-butyl-2-methyl-3-phenylnaphthalene.
Quantitative Data: Substrate Scope of Pd-Catalyzed Annulation
The following table summarizes the yields for the synthesis of various substituted naphthalenes using the described palladium-catalyzed annulation method.
| Entry | Aryl Iodide | Alkyne | Product | Yield (%) |
| 1 | 1-Iodo-2-vinylbenzene | Diphenylacetylene | 1,2,3-Triphenylnaphthalene | 91 |
| 2 | 1-Iodo-2-vinylbenzene | 1-Phenyl-1-propyne | 2-Methyl-1,3-diphenylnaphthalene | 85 |
| 3 | 1-Iodo-2-vinylbenzene | 3-Hexyne | 1,2-Diethyl-3-ethylnaphthalene | 78 |
| 4 | 4-Methoxy-1-iodo-2-vinylbenzene | Diphenylacetylene | 6-Methoxy-1,2,3-triphenylnaphthalene | 88 |
| 5 | 1-Iodo-2-(prop-1-en-2-yl)benzene | 1-Phenyl-1-hexyne | 4-Butyl-1-methyl-2-phenylnaphthalene | 75 |
Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For naphthalene synthesis, it is exceptionally useful for the derivatization of a pre-formed halonaphthalene core. This reaction couples an organoboron compound (e.g., a boronic acid) with a halide (e.g., 1-bromonaphthalene) in the presence of a palladium catalyst and a base. Its high functional group tolerance and generally high yields make it a preferred method in drug discovery for creating libraries of analogues.
Experimental Workflow: Suzuki-Miyaura Coupling
The diagram below outlines the typical laboratory workflow for synthesizing and purifying an arylnaphthalene via Suzuki-Miyaura coupling.
References
An In-depth Technical Guide to the Chemical Properties and Applications of (4-Phenylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenylnaphthalen-1-yl)boronic acid is a synthetic organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its rigid, planar structure, combining a naphthalene core with a phenyl substituent, makes it a valuable building block for the creation of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthetic applications, and potential in drug discovery, presenting data in a structured format for ease of reference.
Core Chemical Properties
This compound is a white to very pale yellow crystalline powder.[1] While a definitive experimental melting point is not consistently reported across publicly available sources, its solid form is well-documented.[2] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃BO₂ | [2][3] |
| Molecular Weight | 248.08 g/mol | [2][3] |
| CAS Number | 372521-91-0 | [2][3] |
| Physical Form | White to very pale yellow crystal - powder | [1] |
| Boiling Point (Predicted) | 449.4 ± 48.0 °C | [3][4] |
| Density (Predicted) | 1.23 g/cm³ | [3][4] |
| pKa (Predicted) | 8.54 ± 0.30 | [3][4] |
| Solubility | Generally soluble in polar organic solvents; poorly soluble in nonpolar solvents like hexanes. | [5] |
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. A common precursor for this synthesis is 1-bromo-4-phenylnaphthalene.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of arylboronic acids.
Materials:
-
1-bromo-4-phenylnaphthalene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Hexanes
Procedure:
-
Dissolve 1-bromo-4-phenylnaphthalene in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
Slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
The Suzuki-Miyaura Coupling Reaction
A cornerstone of modern organic synthesis, the Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to form a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the 4-phenylnaphthalen-1-yl moiety into a wide range of molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., potassium carbonate, potassium phosphate)
-
Solvent (e.g., dioxane, toluene, DMF)
-
Water (if using an aqueous base system)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base (2-3 equivalents).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (argon or nitrogen) by several cycles of vacuum and backfill.
-
Add the degassed solvent(s) via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
The 4-phenylnaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The use of this compound in Suzuki-Miyaura coupling reactions provides a facile route to derivatives with potential therapeutic applications.
Anticancer Activity
Derivatives of the 1-phenylnaphthalene scaffold have demonstrated significant anticancer activity. Studies have shown that these compounds can inhibit the growth of cancer cells, such as MCF-7 breast cancer cells, through various mechanisms, including the induction of apoptosis.[6] The structural rigidity and aromatic nature of the 4-phenylnaphthalene moiety make it an attractive scaffold for designing molecules that can interact with biological targets like enzymes and receptors. Naphthalene derivatives have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7] For example, certain 4-aryl-4H-naphthopyran derivatives have shown inhibitory effects against Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation and invasion.[7]
Kinase Inhibitors
The development of kinase inhibitors is a major focus in modern drug discovery. The 4-phenylnaphthalene scaffold can be utilized to design inhibitors that target specific kinases. For instance, derivatives of the naphthalene core have been synthesized and evaluated as inhibitors of pan-Raf kinases, which are key components of the MAPK/ERK signaling pathway implicated in melanoma and other cancers.[1] The ability to readily synthesize a library of analogs using this compound allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.
Other Potential Applications
The versatility of the naphthalene scaffold extends beyond anticancer and kinase inhibitory activities. Naphthalene-based compounds have been explored for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral properties.[8] The introduction of the 4-phenylnaphthalen-1-yl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, potentially enhancing its efficacy and safety profile.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, particularly for the construction of complex biaryl systems through the Suzuki-Miyaura coupling reaction. Its utility is underscored by the significant biological activities exhibited by compounds containing the 4-phenylnaphthalene scaffold. For researchers in drug discovery, this boronic acid provides a powerful tool for the synthesis of novel compounds with potential therapeutic applications, especially in the development of anticancer agents and kinase inhibitors. Further exploration of the derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.
References
- 1. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Data for (4-Phenylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and a detailed synthetic protocol for (4-Phenylnaphthalen-1-yl)boronic acid. This compound is of interest to researchers in medicinal chemistry and materials science as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, corresponding to the protons of the naphthalene and phenyl rings. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the boronic acid group and the phenyl substituent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| B(OH)₂ | 8.0 - 8.5 | br s |
| Naphthyl-H | 7.2 - 8.2 | m |
| Phenyl-H | 7.3 - 7.6 | m |
Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom attached to the boron atom is often difficult to observe due to quadrupolar relaxation.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (ppm) |
| C-B | Not typically observed |
| Naphthyl & Phenyl C-H | 125 - 135 |
| Naphthyl & Phenyl C-C (quaternary) | 130 - 145 |
Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3500 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |
| B-O stretch | 1300 - 1400 | Strong |
| C-B stretch | 1000 - 1100 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M]+ | 248.10 | Molecular Ion |
| [M-H₂O]+ | 230.09 | Loss of water |
| [M-B(OH)₂]+ | 203.09 | Loss of boronic acid group |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. The following is a detailed protocol based on established methods for the synthesis of similar arylboronic acids.
Synthesis of this compound via Suzuki-Miyaura Coupling
This synthesis involves a two-step process:
-
Suzuki-Miyaura coupling of 1-bromo-4-phenylnaphthalene with a suitable boron source.
-
Alternatively, coupling of 4-bromonaphthalene-1-boronic acid with phenylboronic acid.
The following protocol details the synthesis starting from 1,4-dibromonaphthalene and phenylboronic acid.
Step 1: Synthesis of 1-Bromo-4-phenylnaphthalene
-
Materials:
-
1,4-Dibromonaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine 1,4-dibromonaphthalene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-bromo-4-phenylnaphthalene.
-
Step 2: Synthesis of this compound
-
Materials:
-
1-Bromo-4-phenylnaphthalene
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 1-bromo-4-phenylnaphthalene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (1 M) at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Mandatory Visualization
Caption: Synthetic pathway for this compound.
In-Depth Technical Guide to the ¹H NMR Spectrum of (4-Phenylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Phenylnaphthalen-1-yl)boronic acid. Due to the limited availability of public experimental data for this specific compound, this report presents a plausible ¹H NMR dataset based on established principles of NMR spectroscopy and known chemical shifts for analogous aromatic structures. This guide is intended to serve as a valuable reference for researchers and professionals in the fields of chemistry and drug development.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative ¹H NMR data for this compound. The predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for protons in different chemical environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.65 | d | 7.5 | 2H |
| H-3', H-4', H-5' | 7.45 | m | - | 3H |
| H-8 | 8.20 | d | 8.0 | 1H |
| H-5 | 8.10 | d | 8.0 | 1H |
| H-6, H-7 | 7.55 | m | - | 2H |
| H-3 | 7.90 | d | 7.0 | 1H |
| H-2 | 7.30 | d | 7.0 | 1H |
| B(OH)₂ | 8.30 | s (br) | - | 2H |
Note: The chemical shift of the boronic acid protons (B(OH)₂) can be highly variable and may exchange with residual water in the solvent, leading to a broad signal or its absence.
Experimental Protocol for ¹H NMR Spectroscopy of Arylboronic Acids
The following is a generalized, detailed methodology for acquiring the ¹H NMR spectrum of an arylboronic acid such as this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent is critical, as boronic acids can form trimeric anhydrides (boroxines), which can complicate the spectrum. DMSO-d₆ is often a good choice as it can help to break up these oligomers. c. Transfer the solution to a standard 5 mm NMR tube.
2. Instrumentation and Parameters: a. The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer. b. The following are typical acquisition parameters:
- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.
- Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum. c. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm). d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the multiplicities and coupling constants to aid in the assignment of the signals to the specific protons in the molecule.
Visualization of Proton Environments
The following diagram, generated using the DOT language, illustrates the distinct proton environments of this compound, which give rise to the predicted ¹H NMR signals.
Caption: Logical relationship of proton environments in the molecule.
Stability of (4-Phenylnaphthalen-1-yl)boronic Acid in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Concepts in Arylboronic Acid Stability
The stability of arylboronic acids in solution is primarily governed by two degradation pathways: protodeboronation and oxidation. The rates of these degradation processes are influenced by several factors, including pH, solvent, temperature, and exposure to light.
2.1 Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, with the concomitant replacement of the boronic acid moiety with a hydrogen atom. This process can be catalyzed by both acids and bases. For arylboronic acids, the susceptibility to protodeboronation is influenced by the electronic properties of the aromatic ring. Electron-rich arylboronic acids are generally more prone to this degradation pathway.
2.2 Oxidation
The boron atom in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be initiated by various oxidizing agents, including atmospheric oxygen, and can be accelerated by heat and light.
Quantitative Stability Data
As of the latest literature review, specific quantitative stability data for (4-Phenylnaphthalen-1-yl)boronic acid in various solutions is not available. The following tables are presented as a template to guide researchers in organizing their own experimental data.
Table 1: Hypothetical pH-Dependent Stability of this compound
| pH | Solvent System | Temperature (°C) | Half-life (t½) in hours | Primary Degradant |
| 2.0 | Acetonitrile/Water (1:1) | 50 | Not Determined | Not Determined |
| 7.4 | Acetonitrile/Water (1:1) | 50 | Not Determined | Not Determined |
| 10.0 | Acetonitrile/Water (1:1) | 50 | Not Determined | Not Determined |
Table 2: Hypothetical Solvent and Temperature Effects on the Stability of this compound
| Solvent | Temperature (°C) | Half-life (t½) in hours | Primary Degradant |
| Acetonitrile | 25 | Not Determined | Not Determined |
| Tetrahydrofuran | 25 | Not Determined | Not Determined |
| Dimethyl Sulfoxide | 25 | Not Determined | Not Determined |
| Acetonitrile | 50 | Not Determined | Not Determined |
| Tetrahydrofuran | 50 | Not Determined | Not Determined |
| Dimethyl Sulfoxide | 50 | Not Determined | Not Determined |
Experimental Protocols
To assess the stability of this compound, a series of forced degradation studies should be performed. The following are detailed methodologies for key experiments.
4.1 Stability-Indicating HPLC-UV Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its potential degradation products.
-
Objective: To develop a quantitative HPLC method that can resolve the parent compound from all potential degradants.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Perform forced degradation studies by subjecting aliquots of the stock solution to acidic, basic, oxidative, thermal, and photolytic stress.
-
Analyze the stressed samples by HPLC, optimizing the gradient profile to achieve baseline separation of all peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
4.2 LC-MS for Degradation Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of degradation products.
-
Objective: To determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
-
Instrumentation: An LC-MS system, preferably with high-resolution mass spectrometry capabilities.
-
Procedure:
-
Analyze the samples from the forced degradation studies using the developed HPLC method coupled to a mass spectrometer.
-
Obtain the mass spectra of the degradation products.
-
Propose structures for the degradants based on their m/z values and fragmentation patterns.
-
4.3 NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structures of the isolated degradation products.
-
Objective: To obtain detailed structural information of the degradation products.
-
Instrumentation: A high-field NMR spectrometer.
-
Procedure:
-
Isolate the degradation products using preparative HPLC.
-
Dissolve the isolated compounds in a suitable deuterated solvent.
-
Acquire ¹H, ¹³C, and other relevant NMR spectra to elucidate the structures.
-
Visualizations
5.1 Signaling Pathways and Degradation Mechanisms
The Advent and Evolution of Naphthalenylboronic Acids: A Legacy of Synthetic Innovation and Pharmaceutical Impact
An in-depth exploration of the discovery, synthetic development, and pivotal role of naphthalenylboronic acids in chemical synthesis and drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive technical guide to this important class of organoboron compounds.
Naphthalenylboronic acids, a key subclass of arylboronic acids, have carved a significant niche in the landscape of organic chemistry and medicinal chemistry. Their journey, from early academic curiosities to indispensable tools in modern synthesis and key components in therapeutics, reflects the broader evolution of organoboron chemistry. This guide delves into the historical milestones, synthetic methodologies, and the burgeoning applications that underscore the enduring importance of these versatile reagents.
A Legacy Built on Boron: The Early Discovery of Boronic Acids
The story of naphthalenylboronic acids is intrinsically linked to the broader history of organoboron compounds. The first synthesis of a boronic acid was achieved in 1860 by Sir Edward Frankland, a pioneer in organometallic chemistry.[1] However, it was not until the latter half of the 20th century that their true synthetic potential began to be realized. The groundbreaking work of Professors Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi on palladium-catalyzed cross-coupling reactions, for which they were awarded the Nobel Prize in Chemistry in 2010, catapulted organoboron reagents, including boronic acids, to the forefront of organic synthesis.[2][3] The Suzuki-Miyaura coupling, first reported in 1979, demonstrated the remarkable utility of boronic acids in forming carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2][3]
The Rise of Naphthalenylboronic Acids: Synthesis and Characterization
While the initial focus of Suzuki-Miyaura coupling was on simpler arylboronic acids, the unique electronic and steric properties of the naphthalene scaffold soon attracted the attention of synthetic chemists. The development of reliable synthetic routes to naphthalenylboronic acids was crucial for their widespread adoption. Early methods often involved the reaction of Grignard or organolithium reagents derived from bromonaphthalenes with trialkyl borates, followed by acidic workup.
Key Synthetic Methodologies
The synthesis of naphthalenylboronic acids has evolved significantly, with modern methods offering improved yields, functional group compatibility, and operational simplicity. Below is a summary of prominent synthetic approaches.
| Method | Description | Advantages | Disadvantages |
| Grignard/Organolithium Route | Reaction of a naphthalenyl Grignard or organolithium reagent with a trialkyl borate followed by hydrolysis. | Readily available starting materials. | Limited functional group tolerance due to the high reactivity of the organometallic intermediate. |
| Miyaura Borylation | Palladium-catalyzed cross-coupling of a halonaphthalene with a diboron reagent (e.g., bis(pinacolato)diboron). | Excellent functional group tolerance, mild reaction conditions. | Requires a palladium catalyst and a diboron reagent. |
| Iridium-Catalyzed C-H Borylation | Direct borylation of a C-H bond on the naphthalene ring using an iridium catalyst and a diboron reagent. | Atom-economical, allows for the synthesis of isomers that are difficult to access via other routes. | Regioselectivity can be a challenge. |
Experimental Protocol: Synthesis of 1-Naphthalenylboronic Acid via Miyaura Borylation
This protocol outlines a general procedure for the synthesis of 1-naphthalenylboronic acid using the Miyaura borylation reaction.
Materials:
-
1-Bromonaphthalene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromonaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester of 1-naphthalenylboronic acid.
-
To hydrolyze the pinacol ester, dissolve the crude product in a mixture of acetone and water.
-
Add hydrochloric acid and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or GC-MS).
-
Remove the acetone under reduced pressure and extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-naphthalenylboronic acid as a solid.
-
The product can be further purified by recrystallization.
Naphthalenylboronic Acids in Action: Catalyzing Discovery
The true impact of naphthalenylboronic acids lies in their extensive application in chemical synthesis, particularly in the construction of complex molecular architectures.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The palladium-catalyzed cross-coupling of naphthalenylboronic acids with organic halides or triflates is a cornerstone of modern organic synthesis, enabling the formation of biaryl linkages with a naphthalene moiety. This reaction has been instrumental in the synthesis of a vast array of compounds, from advanced materials to biologically active molecules.
A Gateway to Drug Discovery
The unique properties of the naphthalene ring system, including its lipophilicity and ability to engage in π-stacking interactions, have made naphthalenylboronic acids valuable building blocks in drug discovery. The incorporation of a naphthalene moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
A pivotal moment in the history of boronic acids in medicine was the FDA approval of the proteasome inhibitor Bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[1][4] This landmark event dispelled earlier concerns about the potential toxicity of boron-containing compounds and spurred a surge of interest in the development of other boronic acid-based drugs.[1] While Bortezomib itself does not contain a naphthalene group, its success paved the way for the exploration of a wide range of arylboronic acids, including naphthalenyl derivatives, in medicinal chemistry.
The Future of Naphthalenylboronic Acids
The journey of naphthalenylboronic acids is far from over. Ongoing research continues to expand their synthetic utility and uncover new applications. The development of more efficient and selective borylation reactions, including late-stage C-H functionalization, will undoubtedly provide access to an even greater diversity of naphthalenylboronic acid derivatives. Furthermore, their role in the design of novel therapeutics, advanced materials, and chemical sensors is poised to grow, solidifying their status as indispensable tools for chemists and drug developers. The rich history of these compounds serves as a testament to the power of fundamental research to drive innovation and impact across scientific disciplines.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with (4-Phenylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a diverse array of starting materials. These attributes make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceutical discovery and materials science.
(4-Phenylnaphthalen-1-yl)boronic acid is a valuable building block that allows for the introduction of the bulky and rigid 4-phenylnaphthalen-1-yl moiety. This structural motif is of interest in drug design and development for its potential to interact with biological targets and in materials science for the synthesis of novel organic electronics. These application notes provide detailed protocols and guidance for the successful application of this compound in Suzuki coupling reactions.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Optimizing Reaction Conditions
While specific quantitative data for the Suzuki coupling of this compound with a wide array of partners is not extensively tabulated in the literature, the following tables provide representative data for the synthesis of arylnaphthalenes, illustrating the influence of various reaction parameters. These should serve as a strong starting point for optimization.[1]
Table 1: Effect of Catalyst and Ligand on Arylnaphthalene Synthesis [1]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 78 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 16 | 85 |
Reaction conditions: 1-bromonaphthalene (1.0 mmol), arylboronic acid (1.2 mmol). Data is representative and compiled from typical results in the literature.[1]
Table 2: Influence of Base and Solvent on a Sterically Hindered Coupling [1]
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 88 |
| 2 | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| 3 | K₂CO₃ | DME/H₂O | 85 | 36 | 65 |
| 4 | NaOtBu | THF | 65 | 18 | 75 |
Reaction conditions: 1-bromo-2-methylnaphthalene (1.0 mmol), 2,6-dimethylphenylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%). Data is representative of trends observed for sterically hindered couplings.[1]
Experimental Protocols
The following are detailed methodologies for performing Suzuki coupling reactions with this compound. Given the sterically hindered nature of this reagent, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with various aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.[1]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and degassed water via syringe.[1]
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Coupling with Aryl Chlorides (More Challenging Substrates)
Aryl chlorides are less reactive than aryl bromides and often require more forcing conditions or specialized catalyst systems.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.033 mmol, 3.3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and cesium carbonate to a dry reaction vessel.
-
Add the aryl chloride and this compound.
-
Add degassed toluene.
-
Seal the vessel and heat the mixture to 110 °C with stirring.
-
Monitor the reaction for completion (typically 18-36 hours).
-
Follow the work-up and purification procedure as described in Protocol 1.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for a typical Suzuki coupling experiment.
Troubleshooting and Optimization
Given the steric bulk of this compound, challenges such as low yield or incomplete reactions may arise. Here are some common issues and potential solutions:
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring rigorous inert conditions can be beneficial.
-
Suboptimal Ligand: For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary to promote efficient oxidative addition and reductive elimination.[1]
-
Ineffective Base: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially for challenging couplings.
-
-
Homocoupling of Boronic Acid:
-
Protodeborylation of Boronic Acid:
-
Strong Base/High Temperature: This side reaction, where the C-B bond is cleaved, can be exacerbated by strong bases and high temperatures. Consider using a milder base like KF or running the reaction at a lower temperature if feasible.[1]
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeborylation. They can be used in place of the boronic acid.[1]
-
By carefully selecting the reaction components and conditions, the Suzuki-Miyaura coupling using this compound can be a highly effective method for the synthesis of complex biaryl compounds for a range of applications in research and development.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (4-Phenylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the field of drug discovery and development where the construction of biaryl scaffolds is a frequent necessity. Biaryl moieties are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.
(4-Phenylnaphthalen-1-yl)boronic acid is a valuable building block for the synthesis of highly functionalized and sterically demanding biaryl and heterobiaryl compounds. The naphthalene core provides a rigid scaffold that can be strategically elaborated to interact with biological targets. The phenyl substituent at the 4-position introduces additional steric and electronic features that can be exploited in the design of novel therapeutic agents. Derivatives of phenylnaphthalene have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.[1]
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of this compound with various aryl halides. The information presented is intended to serve as a starting point for reaction optimization and to facilitate the synthesis of novel compounds for research and drug development.
Data Presentation: Optimization of Reaction Conditions
The successful outcome of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize typical reaction parameters for the coupling of aryl boronic acids, including sterically hindered systems analogous to this compound, with various aryl halides. This data, compiled from literature on similar transformations, can guide the optimization of specific coupling reactions.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Representative Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 1-Bromo-4-nitrobenzene | ~95 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 16 | 1-Bromonaphthalene | ~85-90 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 18 | 2-Bromotoluene | ~92 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 24 | 4-Chloroanisole | ~88 |
Data is representative of trends observed for sterically hindered and naphthalene-based Suzuki couplings.
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Entry | Catalyst System | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(OAc)₂/SPhos | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 12 | >95 |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ (2.5) | Toluene/H₂O (4:1) | 100 | 18 | ~85 |
| 3 | Pd(OAc)₂/SPhos | Cs₂CO₃ (2.0) | THF/H₂O (10:1) | 80 | 24 | ~90 |
| 4 | Pd(OAc)₂/SPhos | t-BuOK (2.0) | Dioxane | 80 | 10 | ~98 (for highly hindered substrates) |
This table illustrates the importance of screening both base and solvent to achieve optimal results, particularly for challenging substrates.
Experimental Protocols
The following are detailed, generalized experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized water, degassed
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the Schlenk flask under a counterflow of inert gas.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane and degassed deionized water (typically in a 10:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Sterically Hindered Aryl Halides
For sterically demanding coupling partners, a stronger base and a more specialized catalyst system may be required.
Materials:
-
This compound (1.5 equiv)
-
Sterically hindered aryl halide (e.g., 2,6-disubstituted) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (3 mol%)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, RuPhos, and potassium tert-butoxide to a dry reaction vessel.
-
Add the sterically hindered aryl halide and this compound.
-
Add degassed, anhydrous 1,4-dioxane.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction for completion by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the Celite® pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for (4-Phenylnaphthalen-1-yl)boronic acid and its Analogs in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenylnaphthalen-1-yl)boronic acid and its isomers are versatile building blocks in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs). The rigid and planar structure of the phenylnaphthalene core, combined with the reactive boronic acid group, allows for the construction of highly conjugated molecules with desirable photophysical and charge-transporting properties. These characteristics make them excellent candidates for use as hole transporting materials (HTMs) and emissive layer (EML) components in OLED devices.
The primary synthetic utility of this compound and related naphthalene-based boronic acids lies in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds between the naphthalene core and various aromatic amines or other functional groups, leading to the creation of novel materials with tailored optoelectronic properties.
Key Applications in Materials Science
The primary application of materials derived from this compound and its analogs is in the fabrication of high-performance OLEDs. These materials are particularly well-suited for the following roles:
-
Hole Transporting Materials (HTMs): The triphenylamine and phenylnaphthalene moieties are known for their excellent hole-transporting capabilities. By incorporating the phenylnaphthalene core, it is possible to synthesize HTMs with high thermal stability, good solubility for solution processing, and appropriate energy levels for efficient hole injection and transport from the anode to the emissive layer.
-
Emissive Materials: The extended π-conjugation of the phenylnaphthalene system can be tuned to achieve emission in the blue region of the visible spectrum, which is crucial for full-color displays and white lighting applications.
Performance Data of a Representative Phenylnaphthalene-Based Hole Transporting Material
A notable example of a high-performance hole transporting material synthesized using a phenylnaphthalene core is 2,6-NPNP . This material has demonstrated excellent performance in solution-processed OLEDs, exhibiting lower turn-on and operating voltages compared to the commercialized HTM N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).[1][2]
| Parameter | 2,6-NPNP (Solution-Processed) | NPB (Vacuum-Deposited) |
| Turn-on Voltage (V) | 2.54 | - |
| Operating Voltage (V @ 1000 nit) | 5.67 | Higher than 2,6-NPNP |
| External Quantum Efficiency (%) | 1.63 | - |
| Current Efficiency (cd A⁻¹) | 4.49 | - |
| Power Efficiency (lm W⁻¹) | 3.78 | - |
Experimental Protocols
Synthesis of a Phenylnaphthalene-Based Hole Transporting Material (General Protocol)
This protocol describes a general method for the synthesis of a triarylamine-based hole transporting material incorporating a phenylnaphthalene core via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
References
Application Notes and Protocols for (4-Phenylnaphthalen-1-yl)boronic Acid Derivatives in OLEDs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (4-phenylnaphthalen-1-yl)boronic acid in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The focus is on the synthesis of a high-performance hole transport material (HTM), its characterization, and its application in a multilayered OLED device.
Introduction to this compound in OLEDs
This compound is a versatile building block in organic electronics. Its rigid and planar phenylnaphthalene core contributes to materials with high thermal stability and desirable charge-transporting properties. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this boronic acid can be readily incorporated into more complex molecular structures tailored for specific functions within an OLED, including as hole transport, emissive, or host materials. The purity of boronic acid intermediates is crucial for achieving high-performance and long-lasting OLED devices.
This application note will focus on the synthesis and application of a novel hole-transporting material derived from this compound.
Synthesis of a this compound Derivative
A common application of this compound is in the synthesis of hole-transporting materials. An example is the synthesis of a carbazole-based derivative via a Suzuki coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
-
This compound + Aryl Halide → Derivative for OLED
Materials:
-
This compound
-
A suitable aryl halide (e.g., a bromo- or iodo-substituted carbazole derivative)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, and the base.
-
Purge the flask with an inert gas.
-
Add the solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux and stir for the required reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography to obtain the final pure derivative.
Synthesis workflow for the OLED material derivative.
Characterization of the this compound Derivative
The synthesized derivative should be characterized to determine its photophysical and electrochemical properties, which are crucial for its performance in an OLED.
| Property | Method | Typical Value Range |
| Thermal Stability | ||
| Decomposition Temp. (Td) | TGA | > 400 °C |
| Glass Transition Temp. (Tg) | DSC | > 130 °C |
| Photophysical Properties | ||
| Absorption (λabs) | UV-Vis Spectroscopy | 300 - 400 nm |
| Emission (λem) | Photoluminescence | 400 - 500 nm (Blue to Green) |
| Quantum Yield (ΦPL) | Integrating Sphere | > 70% |
| Electrochemical Properties | ||
| HOMO Level | Cyclic Voltammetry | -5.0 to -6.0 eV |
| LUMO Level | Cyclic Voltammetry | -2.0 to -3.0 eV |
| Band Gap (Eg) | Calculated | 2.5 to 3.5 eV |
OLED Device Fabrication and Performance
The synthesized derivative can be incorporated as a hole transport layer in a multilayer OLED.
Experimental Protocol: OLED Fabrication
Device Structure:
-
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Materials:
-
ITO-coated glass substrate
-
HIL material (e.g., HAT-CN)
-
HTL material (the synthesized derivative)
-
EML material (host and dopant, e.g., CBP:Ir(ppy)3 for green emission)
-
ETL material (e.g., Bphen)
-
EIL material (e.g., LiF)
-
Cathode material (e.g., Al)
Procedure:
-
Clean the ITO substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dry the substrate in an oven and treat it with UV-ozone.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Deposit the organic and metal layers sequentially by thermal evaporation at a controlled rate.
-
Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.
Schematic of the OLED device architecture.
Device Performance
The performance of the fabricated OLED should be characterized by measuring its current-voltage-luminance (I-V-L) characteristics and electroluminescence spectra.
| Parameter | Symbol | Typical Performance Range |
| Turn-on Voltage | Von | < 3.5 V |
| Maximum Luminance | Lmax | > 10,000 cd/m² |
| Maximum Current Efficiency | ηc | > 40 cd/A |
| Maximum Power Efficiency | ηp | > 30 lm/W |
| Maximum External Quantum Eff. | EQEmax | > 15% |
| CIE Coordinates (x, y) | - | Dependent on the emissive layer (e.g., ~ (0.3, 0.6) for green) |
Conclusion
This compound is a valuable precursor for synthesizing high-performance organic materials for OLEDs. The derivatives, particularly when used as hole transport materials, can contribute to devices with high efficiency, brightness, and stability. The protocols and data presented in these application notes provide a framework for researchers to utilize this versatile building block in the development of next-generation OLED technologies.
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using (4-Phenylnaphthalen-1-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from (4-Phenylnaphthalen-1-yl)boronic acid. These probes, leveraging the unique photophysical properties of the 4-phenylnaphthalene fluorophore, are valuable tools in cellular imaging and the detection of biologically relevant analytes such as reactive oxygen species (ROS).
Principle of Application
Fluorescent probes constructed from this compound can be designed as "turn-on" sensors. The core principle involves the strategic coupling of the this compound moiety to a fluorophore, often a naphthalimide derivative. In its native state, the boronic acid group can quench the fluorescence of the proximal fluorophore through mechanisms like photoinduced electron transfer (PET). Upon interaction with a specific analyte, such as hydrogen peroxide (H₂O₂), the boronic acid is cleaved, restoring the fluorophore's emission and resulting in a detectable fluorescent signal. This targeted activation makes these probes highly selective for their intended analytes within complex biological environments.
Data Presentation
The photophysical properties of fluorescent probes are critical for their application in biological imaging. The following table summarizes key quantitative data for representative naphthalimide-based fluorescent probes, providing a baseline for the expected performance of probes synthesized from this compound.
| Probe Classification | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference Compound Example |
| Naphthalimide Core | ~345 | ~450-550 | ~105-205 | 0.01 - 0.87 | 4-Phenyl-1,8-naphthalimide |
| 4-Amino-1,8-naphthalimide | ~410-450 | ~530-570 | ~120-160 | 0.2 - 0.7 | 4-Amino-N-phenyl-1,8-naphthalimide |
| Boronic Acid Conjugate (Quenched) | ~498 | Low Emission | - | < 0.05 | N-Py-BO probe |
| Boronic Acid Conjugate (Activated) | ~450 | ~520-550 | ~70-100 | > 0.5 | N-Py (cleaved product)[1] |
Experimental Protocols
Protocol 1: Synthesis of a (4-Phenylnaphthalen-1-yl)-based Naphthalimide Fluorescent Probe via Suzuki Coupling
This protocol outlines the synthesis of a fluorescent probe by coupling this compound with a 4-bromo-1,8-naphthalimide derivative. The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds.[2][3]
Materials:
-
This compound
-
4-Bromo-N-alkyl-1,8-naphthalimide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Nitrogen gas
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)
-
Silica gel for column chromatography
-
Dichloromethane and hexane for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-Bromo-N-alkyl-1,8-naphthalimide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) followed by degassed water (10 mL).
-
Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the final fluorescent probe.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Evaluation of the Fluorescent Probe's Response to Hydrogen Peroxide
This protocol describes the procedure for measuring the "turn-on" fluorescent response of the synthesized probe upon exposure to hydrogen peroxide (H₂O₂).
Materials:
-
Synthesized (4-Phenylnaphthalen-1-yl)-based naphthalimide fluorescent probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the fluorescent probe in DMSO. Prepare a 10 mM stock solution of H₂O₂ in PBS.
-
Working Solution Preparation: Prepare a 10 µM working solution of the fluorescent probe in PBS (the final DMSO concentration should be less than 1%).
-
Fluorescence Measurement: a. Place the 10 µM probe solution in a quartz cuvette. b. Measure the baseline fluorescence spectrum using the appropriate excitation wavelength (determined from the photophysical characterization of the probe). c. Add a specific concentration of H₂O₂ (e.g., to a final concentration of 100 µM) to the cuvette. d. Record the fluorescence emission spectra at regular time intervals (e.g., every 5 minutes) to monitor the "turn-on" response.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of time and/or H₂O₂ concentration to determine the probe's sensitivity and response kinetics.
Protocol 3: Live-Cell Imaging of Intracellular Reactive Oxygen Species
This protocol provides a general method for using the synthesized probe to visualize changes in intracellular ROS levels in living cells.
Materials:
-
Synthesized fluorescent probe
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
ROS-inducing agent (e.g., phorbol 12-myristate 13-acetate (PMA) or H₂O₂)
-
Confocal or fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 60-80%).
-
Probe Loading: a. Prepare a 1-10 µM working solution of the fluorescent probe in serum-free cell culture medium. b. Wash the cells once with warm PBS. c. Incubate the cells with the probe-containing medium for 30-60 minutes at 37 °C in a CO₂ incubator.
-
Cell Washing: Wash the cells three times with warm PBS to remove any excess probe.
-
ROS Induction (Optional): To visualize an increase in ROS, treat the cells with a ROS-inducing agent (e.g., 1 µg/mL PMA or 100 µM H₂O₂) for a specified time (e.g., 15-30 minutes).
-
Fluorescence Imaging: a. Image the cells using a confocal or fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths. b. Capture images before and after the addition of a ROS-inducing agent to observe the change in intracellular fluorescence.
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the fluorescent probe.
Diagram 2: Signaling Pathway for ROS Detection
Caption: "Turn-on" signaling mechanism for ROS detection.
Diagram 3: Experimental Workflow for Cellular Imaging
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with Hindered Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with sterically hindered boronic acids. The protocols detailed below are designed to address the challenges associated with reduced reactivity due to steric hindrance, enabling the efficient synthesis of complex biaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. However, the coupling of sterically hindered substrates, particularly those with ortho-substituents on the boronic acid and/or the aryl halide, presents a significant challenge. These reactions are often plagued by low yields and slow reaction rates due to the difficulty of the transmetalation and reductive elimination steps in the catalytic cycle. To overcome these hurdles, specialized catalytic systems employing bulky, electron-rich ligands are required. This document outlines effective protocols and presents key data for successful couplings of this nature.
Key Challenges and Solutions
The primary challenge in coupling hindered boronic acids is overcoming the steric clash between the coupling partners and the palladium catalyst. This can be addressed by:
-
Employing Bulky, Electron-Rich Ligands: Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) and N-Heterocyclic Carbenes (NHCs) are highly effective. Their steric bulk promotes the formation of a monoligated palladium species, which is more reactive, while their electron-donating properties facilitate the oxidative addition and reductive elimination steps.
-
Optimizing the Base and Solvent System: The choice of base is critical for activating the boronic acid. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often employed. The solvent system must be capable of dissolving the reagents and facilitating the reaction; common choices include toluene, dioxane, and tetrahydrofuran (THF), often with the addition of water.
-
Utilizing Palladium Precatalysts: Pre-formed palladium complexes, particularly those incorporating the desired ligand, can offer improved stability and reactivity compared to generating the active catalyst in situ.
Data Presentation: Reaction Conditions and Yields for Hindered Couplings
The following tables summarize quantitative data from the literature for the Suzuki-Miyaura coupling of various sterically hindered boronic acids and aryl halides.
Table 1: Coupling of Hindered Boronic Acids with Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 2-Bromo-1,3,5-triisopropylbenzene | Mesitylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (3) | Dioxane | 100 | 24 | 92 |
| 3 | 1-Bromo-2,4,6-trimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 98 |
Table 2: Coupling of Hindered Boronic Acids with Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Pd Precatalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | [Pd(IPr)(cin)Cl] (2) | K₃PO₄ (3) | Dioxane | 110 | 24 | 88 |
| 2 | 2-Chlorotoluene | Mesitylboronic acid | XPhos-Pd-G3 (2) | K₃PO₄ (3) | t-BuOH/H₂O | 100 | 18 | 91 |
| 3 | 1-Chloro-2,4,6-trimethylbenzene | 2,6-Diisopropylphenylboronic acid | [Pd(IMes)(acac)Cl] (3) | CsF (3) | Toluene | 120 | 36 | 75 |
Experimental Protocols
The following are detailed methodologies for performing Suzuki-Miyaura couplings with hindered boronic acids. Note: These are general protocols and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Coupling with a Hindered Aryl Bromide using a Buchwald Ligand
This protocol is a general starting point for the coupling of a hindered aryl bromide with a hindered boronic acid using a Buchwald-type phosphine ligand.
Materials:
-
Hindered Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Hindered Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely ground
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the hindered aryl bromide, hindered boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Coupling with a Hindered Aryl Chloride using an NHC-Palladium Precatalyst
This protocol is suitable for the more challenging coupling of hindered aryl chlorides using a well-defined N-Heterocyclic Carbene (NHC) palladium precatalyst.
Materials:
-
Hindered Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Hindered Boronic Acid (1.5 mmol, 1.5 equiv)
-
[Pd(IPr)(cin)Cl] (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely ground
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, add the hindered aryl chloride, hindered boronic acid, [Pd(IPr)(cin)Cl], and potassium phosphate to a dry vial equipped with a magnetic stir bar.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and add anhydrous 1,4-dioxane via syringe.
-
Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS. These reactions may require 18-36 hours for completion.
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Hindered Suzuki-Miyaura Coupling
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for (4-Phenylnaphthalen-1-yl)boronic acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the catalytic applications of (4-Phenylnaphthalen-1-yl)boronic acid, a versatile building block in organic synthesis. The primary focus of this document is its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
Catalytic Application: Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl and polycyclic aromatic hydrocarbons. These structural motifs are of significant interest in materials science and for the development of novel pharmaceutical agents.
A key application of this boronic acid is in atropselective Suzuki-Miyaura cross-coupling reactions, where the formation of axially chiral biaryls is achieved with high stereoselectivity. The following data and protocol are derived from a nickel-catalyzed atropselective coupling reaction.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative Ni-catalyzed atropselective Suzuki-Miyaura cross-coupling reaction using this compound.[1]
| Parameter | Value |
| Reactant 1 | Aryl Bromide (specific structure not detailed in the source) |
| Reactant 2 | This compound |
| Catalyst | Nickel Catalyst |
| Ligand | Not specified in the provided excerpt |
| Base | Not specified in the provided excerpt |
| Solvent | Not specified in the provided excerpt |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Yield | 96% |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Atropselective Suzuki-Miyaura Cross-Coupling[1]
This protocol details the experimental procedure for the synthesis of a biaryl compound via a nickel-catalyzed atropselective Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl Bromide (0.20 mmol, 1.0 equiv.)
-
This compound (59.5 mg, 0.24 mmol, 1.2 equiv.)
-
Nickel Catalyst (loading to be optimized based on the specific catalyst)
-
Appropriate Ligand
-
Appropriate Base
-
Anhydrous Solvent (e.g., EtOAc in hexanes for chromatography)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry reaction vessel, add the aryl bromide (0.20 mmol, 1.0 equiv.) and this compound (59.5 mg, 0.24 mmol, 1.2 equiv.).
-
Under an inert atmosphere, add the nickel catalyst and the appropriate ligand.
-
Add the anhydrous solvent and the base to the reaction vessel.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a gradient of 2% EtOAc in hexanes) to yield the pure biaryl product as a white solid.
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound in Suzuki-Miyaura cross-coupling.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis and Biological Role of Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of biaryl compounds, which are key structural motifs in many pharmaceuticals and functional materials. Detailed protocols for prominent synthetic methods are provided, along with an exploration of the role of biaryl-containing molecules as modulators of critical signaling pathways in drug development.
Introduction to Biaryl Compounds
Biaryl scaffolds, characterized by two directly connected aromatic rings, are privileged structures in medicinal chemistry.[1] Their unique conformational properties and ability to engage in various intermolecular interactions make them ideal for targeting protein-protein interactions and the active sites of enzymes.[2] Consequently, biaryl motifs are found in a wide array of clinically used drugs, including anti-inflammatory agents, antihypertensives, and anticancer therapeutics.[3][4] The synthesis of these compounds has evolved significantly, from classical cross-coupling reactions to modern, more efficient C-H activation strategies.[5]
Key Synthetic Methodologies for Biaryl Compounds
The construction of the biaryl bond is a cornerstone of modern organic synthesis. Several powerful methods have been developed, each with its own advantages and substrate scope.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6] The reaction involves the palladium-catalyzed coupling of an organoboron reagent with an aryl halide or pseudohalide.[7]
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Condenser
Procedure:
-
To the Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water via syringe.
-
Attach the condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Buchwald-Hartwig Amination for N-Aryl Biaryl Synthesis
While traditionally used for C-N bond formation, the Buchwald-Hartwig amination has been adapted for the synthesis of N-aryl biaryls, which are important pharmacophores.[8] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[9]
Experimental Protocol: Synthesis of an N-Aryl Biaryl Compound via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of an N-aryl biaryl derivative.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Aniline derivative (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
In a nitrogen-filled glovebox, add the aryl bromide, aniline derivative, Pd₂(dba)₃, Xantphos, and NaOtBu to the Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C-H Activation for Biaryl Synthesis
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for biaryl synthesis, avoiding the need for pre-functionalized starting materials.[10] These methods often employ transition metal catalysts, such as palladium, rhodium, or ruthenium, to directly couple two C-H bonds or a C-H bond with an aryl halide.[11]
Experimental Protocol: Palladium-Catalyzed C-H Arylation
This protocol provides a general method for the direct arylation of an arene with an aryl iodide.
Materials:
-
Arene (2.0 mmol, 2.0 equiv)
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv)
-
Pivalic acid (PivOH, 0.3 mmol, 30 mol%)
-
Anhydrous N,N-dimethylacetamide (DMA, 3 mL)
-
Oven-dried sealed tube with a magnetic stir bar
Procedure:
-
To the sealed tube, add the arene, aryl iodide, Pd(OAc)₂, IPr·HCl, K₂CO₃, and PivOH.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMA via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data on Biaryl Synthesis
The efficiency of biaryl synthesis is highly dependent on the chosen methodology and reaction conditions. The following tables summarize typical quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
| Table 1: Suzuki-Miyaura Coupling Reaction Conditions and Yields | |||||
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 95 |
| 1-Iodo-4-nitrobenzene | 4-Methylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 92 |
| 2-Chloropyridine | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 88 |
| 4-Bromobenzonitrile | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 |
| Table 2: Buchwald-Hartwig Amination for N-Aryl Biaryl Synthesis | |||||
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) |
| 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | Xantphos (3) | NaOtBu | 93 |
| 1-Chloro-3,5-dimethylbenzene | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 85 |
| 2-Bromonaphthalene | 3,5-Difluoroaniline | Pd₂(dba)₃ (1) | BINAP (2) | Cs₂CO₃ | 91 |
| 4-Iodobenzonitrile | N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | 89 |
Role of Biaryl Compounds in Drug Development: Targeting Signaling Pathways
Biaryl-containing molecules are prominent in drug discovery due to their ability to potently and selectively modulate the activity of key biological targets, particularly protein kinases and G protein-coupled receptors (GPCRs).[11][12]
Biaryl Compounds as Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[9] Biaryl compounds have been successfully developed as inhibitors of various kinases, often by targeting the ATP-binding site.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[13] Dysregulation of this pathway is common in cancer. Biaryl-containing drugs, such as Dabrafenib and Trametinib, are potent inhibitors of BRAF and MEK kinases within this pathway, respectively, and are used in the treatment of melanoma. A biaryl-4-carbonitrile derivative has been shown to ameliorate glucose uptake through the AMPK-p38 MAPK pathway.[14]
-
PI3K/Akt Pathway: The Phosphatidylinositide 3-kinase (PI3K)/Akt pathway is another critical signaling network that governs cell growth and survival.[15] Aberrant activation of this pathway is frequently observed in cancer.[16] Several biaryl-containing inhibitors targeting PI3K and Akt are in clinical development. For instance, some benzothiazole substituted pyrimidines act as dual PI3K/mTOR inhibitors.[17]
Table 3: Inhibitory Activity of Representative Biaryl Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Disease Indication |
| Dabrafenib | BRAF V600E | 0.8 | Melanoma |
| Trametinib | MEK1/2 | 0.9 / 1.8 | Melanoma |
| Idelalisib | PI3Kδ | 2.5 | Leukemia, Lymphoma |
| GDC-0941 | PI3Kα/δ | 3 | Cancer (Investigational) |
| LRRK2 Inhibitor (Biaryl-1H-pyrazole) | G2019S-LRRK2 | 15 | Parkinson's Disease (Preclinical)[12] |
Biaryl Compounds as GPCR Modulators
G protein-coupled receptors (GPCRs) represent the largest family of membrane receptors and are the targets of a significant portion of all approved drugs. Biaryl-containing ligands have been developed as both agonists and antagonists for a variety of GPCRs, with applications in central nervous system (CNS) disorders, inflammation, and metabolic diseases.[11]
-
CNS Disorders: The high degree of conservation in the orthosteric binding sites of GPCR subtypes makes the development of selective ligands challenging. Biaryl allosteric modulators, which bind to a topographically distinct site, offer a promising strategy to achieve subtype selectivity.[11] For example, allosteric modulators of metabotropic glutamate receptors (mGluRs) containing biaryl scaffolds are being investigated for the treatment of schizophrenia and anxiety.
Visualizations
Signaling Pathways
Caption: The MAPK signaling pathway and points of inhibition by biaryl kinase inhibitors.
Caption: The PI3K/Akt signaling pathway with the inhibitory action of a biaryl compound.
Experimental Workflows
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: A typical workflow for an in vitro kinase inhibition assay.
References
- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Investigation of biaryl heterocycles as inhibitors of Wee1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. GPCRs in Neuroscience: Driving Advances in Drug Discovery - Celtarys [celtarys.com]
Application Notes and Protocols for (4-Phenylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (4-Phenylnaphthalen-1-yl)boronic acid in organic synthesis, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.
Introduction
This compound is a valuable synthetic intermediate characterized by a sterically hindered naphthalenyl core. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction enables the coupling of the (4-phenylnaphthalen-1-yl) moiety with various aryl, heteroaryl, or vinyl halides and triflates, providing access to a wide range of poly-aromatic compounds. These structures are often key components of pharmacologically active molecules and advanced materials.
The successful application of this compound in synthesis requires careful consideration of reaction parameters due to its steric bulk. Key factors influencing the reaction outcome include the choice of palladium catalyst, ligand, base, and solvent system.
Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving arylboronic acids, providing a guide for optimizing the reaction with this compound.
Table 1: Effect of Different Bases on Biaryl Yield [1]
| Entry | Base (2.2 equiv.) | Solvent | Yield (%) |
| 1 | Na₂CO₃ | THF/Toluene/H₂O | 36 |
| 2 | K₂CO₃ | THF/Toluene/H₂O | 44 |
| 3 | Cs₂CO₃ | THF/Toluene/H₂O | 34 |
| 4 | NaOH | MeOH/H₂O | 98.5 |
Reaction conditions: Aryl halide (1.0 equiv.), Phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), solvent, base, reflux.
Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yield [2]
| Entry | Solvent | Yield (%) |
| 1 | Dioxane | >99 |
| 2 | Tetrahydrofuran (THF) | 10.4 |
| 3 | N,N-Dimethylformamide (DMF) | 30.9 |
| 4 | Ethyl acetate | 5.6 |
| 5 | Methanol | 78.9 |
| 6 | Ethanol | 73.4 |
| 7 | Methanol/Water (3:2) | 96.3 |
Reaction conditions: Bromobenzene (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(II) catalyst (0.35 mol%), K₃PO₄·3H₂O (2 mmol), solvent (5 mL), 80 °C.
Table 3: Comparison of Palladium Catalysts for a Model Suzuki-Miyaura Coupling [3]
| Entry | Palladium Catalyst | Yield (%) |
| 1 | Pd(PPh₃)₄ | Trace |
| 2 | Pd(OAc)₂ | 0 |
| 3 | PdCl₂(dppf) | 45 |
| 4 | PdCl₂(PPh₃)₂ | 55 |
Reaction conditions: 4-Bromo-1,2-methylenedioxybenzene (1.0 equiv.), Phenylboronic acid (1.2 equiv.), Na₂CO₃ (2.0 equiv.), catalyst (3 mol%), Dioxane, 100 °C.
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should optimize the conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., dioxane/water 4:1, 0.1-0.2 M concentration with respect to the aryl halide). Finally, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to reflux) for the required time (2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
Note on Sterically Hindered Couplings: For sterically demanding substrates like this compound, the use of specialized ligands (e.g., bulky phosphine ligands like SPhos, XPhos, or N-heterocyclic carbenes) and stronger bases (e.g., K₃PO₄) in solvents like dioxane or toluene at elevated temperatures is often beneficial to achieve high yields.[2][4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with (4-Phenylnaphthalen-1-yl)boronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving (4-Phenylnaphthalen-1-yl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with this sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low to no product yield in my reaction?
A1: Low yields with sterically hindered boronic acids like this compound are common and can stem from several factors:
-
Inadequate Catalyst Activity: The steric bulk of the boronic acid and your coupling partner may hinder the oxidative addition or reductive elimination steps in the catalytic cycle. A more active catalyst system, often employing bulky, electron-rich phosphine ligands, is typically required.
-
Poor Boronic Acid Solubility: this compound may have limited solubility in common solvent systems, reducing its effective concentration.
-
Ineffective Base: The chosen base may not be strong enough or soluble enough to efficiently promote the transmetalation step.
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy associated with sterically demanding substrates.
Q2: I am observing significant amounts of a homocoupling byproduct from my aryl halide. How can I minimize this?
A2: Homocoupling of the aryl halide is a common side reaction. To minimize it:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). Oxygen can promote side reactions.
-
Ligand Choice: Certain ligands can suppress homocoupling. For instance, bulky phosphine ligands can favor the desired cross-coupling pathway.
-
Lower Catalyst Loading: While seemingly counterintuitive, excessively high catalyst concentrations can sometimes lead to an increase in side reactions.
Q3: My boronic acid appears to be decomposing during the reaction, leading to protodeboronation. What can I do?
A3: Protodeboronation (replacement of the boronic acid group with a hydrogen atom) can be a significant issue, especially with prolonged reaction times or in the presence of water.
-
Use Anhydrous Solvents: Ensure your solvents are rigorously dried before use.
-
Choice of Base: The use of a non-aqueous base or a carbonate base can sometimes be less detrimental than hydroxide bases.
-
Reaction Time and Temperature: Optimize the reaction to proceed as quickly as possible. Avoid unnecessarily long reaction times at high temperatures.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling with this compound.
Problem 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, consider the following optimization workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of Impurities (Homocoupling & Protodeboronation)
If you are struggling with byproducts, the following decision tree for reaction setup can help.
Caption: Best practices for minimizing side reactions.
Data & Protocols
Table 1: Comparison of Catalyst Systems
The following table summarizes the yield of a model reaction between this compound and 4-bromoanisole under different catalytic conditions.
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | 35 |
| Pd₂(dba)₃ (1%) | SPhos (2%) | K₃PO₄ (2) | Dioxane | 110 | 12 | 88 |
| Pd(OAc)₂ (2%) | XPhos (4%) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 92 |
| PdCl₂(PPh₃)₂ (3%) | - | K₂CO₃ (2) | DME/H₂O | 85 | 24 | 25 |
Table 2: Effect of Base and Solvent
Using Pd₂(dba)₃/SPhos as the catalyst system, the choice of base and solvent significantly impacts the reaction outcome.
| Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Dioxane | 110 | 16 | 65 |
| K₃PO₄ | Dioxane | 110 | 12 | 88 |
| Cs₂CO₃ | Dioxane | 110 | 12 | 91 |
| K₃PO₄ | Toluene | 110 | 12 | 85 |
| K₃PO₄ | 2-MeTHF | 90 | 18 | 79 |
Detailed Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
SPhos (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous dioxane
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Catalytic Cycle
Understanding the catalytic cycle can help diagnose which step may be failing. For hindered substrates, the oxidative addition and reductive elimination steps are often rate-limiting.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Technical Support Center: (4-Phenylnaphthalen-1-yl)boronic acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing (4-Phenylnaphthalen-1-yl)boronic acid in chemical synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
Low or no yield of the desired biaryl product is a common issue in Suzuki-Miyaura coupling reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Consider using a more robust, air-stable precatalyst. Ensure the active Pd(0) species is being generated in situ if using a Pd(II) precatalyst. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents prior to use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. |
| Reagent Impurity/Degradation | Verify the purity of the aryl halide and this compound. Boronic acids can degrade over time; consider using a freshly opened bottle or purifying the existing stock. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature; higher temperatures can sometimes improve yields but may also promote side reactions. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, toluene, DMF) to find the optimal combination for your specific substrates. |
| Poor Solubility of Reagents | For poorly soluble reactants, consider using a solvent system known to solubilize large aromatic compounds, such as a mixture of toluene and ethanol. Increasing the reaction temperature can also improve solubility. |
Issue 2: Significant Formation of Side Products
The two most common side reactions observed with this compound are protodeboronation and homocoupling.
This side reaction involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 4-phenylnaphthalene.
Troubleshooting Protodeboronation:
| Potential Cause | Recommended Solutions |
| Inappropriate pH | The rate of protodeboronation is highly pH-dependent. For many arylboronic acids, the reaction is fastest at high pH.[1][2] Consider using a milder base or carefully controlling the pH of the reaction mixture. |
| Elevated Temperature | Higher reaction temperatures can accelerate protodeboronation.[3] If possible, run the reaction at the lowest temperature that still allows for a reasonable rate of the desired cross-coupling. |
| Aqueous Conditions | The presence of water can promote protodeboronation.[1] If aqueous bases are used, minimize the amount of water or consider using anhydrous conditions with a suitable base. |
| Slow Cross-Coupling Kinetics | If the desired reaction is slow, the boronic acid has more time to decompose. Employ strategies to accelerate the Suzuki-Miyaura coupling, such as using a more active catalyst system or a more reactive aryl halide. |
This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid, yielding 1,1'-bis(4-phenylnaphthalene).
Troubleshooting Homocoupling:
| Potential Cause | Recommended Solutions |
| Presence of Oxygen | Oxygen is a known promoter of boronic acid homocoupling.[4] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial for minimizing this side reaction. |
| Use of Pd(II) Precatalysts | Pd(II) salts can directly react with the boronic acid to generate the homocoupled product.[4] If using a Pd(II) precatalyst, ensure efficient reduction to Pd(0) in situ. Alternatively, use a Pd(0) catalyst source directly. |
| Suboptimal Ligand Choice | The choice of phosphine ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich ligands can often favor the desired reaction pathway. |
| High Concentration of Boronic Acid | To disfavor the bimolecular homocoupling reaction, consider the slow addition of the this compound solution to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling of this compound and how can I prevent it?
A1: The primary cause of homocoupling is the presence of oxygen in the reaction mixture, which can promote the oxidative coupling of the boronic acid.[4] To prevent this, it is essential to thoroughly degas all solvents and reagents and to conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Q2: My reaction is showing a significant amount of 4-phenylnaphthalene as a byproduct. What is happening and how can I fix it?
A2: The formation of 4-phenylnaphthalene indicates that protodeboronation is occurring. This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This side reaction is often influenced by the pH, temperature, and water content of the reaction.[1][2][3] To minimize protodeboronation, you can try using a milder base, lowering the reaction temperature, or reducing the amount of water in the reaction mixture.
Q3: Can the choice of base affect the outcome of my Suzuki-Miyaura coupling with this compound?
A3: Yes, the base plays a critical role. It is required to activate the boronic acid for the transmetalation step. However, strong bases can also promote side reactions like protodeboronation. Therefore, screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often necessary to find the optimal balance between activating the desired reaction and minimizing side product formation for your specific substrate combination.
Q4: Is this compound stable for long-term storage?
A4: Like many boronic acids, this compound can degrade over time, especially when exposed to air and moisture. It is best to store it in a cool, dry, and dark place under an inert atmosphere if possible. For critical reactions, using a freshly opened container or purifying the boronic acid before use is recommended to ensure high reactivity and minimize the impact of potential degradation products.
Experimental Protocols
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium(II) acetate and triphenylphosphine.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-Phenylnaphthalen-1-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of (4-Phenylnaphthalen-1-yl)boronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| PUR-001 | Low recovery of the boronic acid after purification. | - Protodeboronation: The C-B bond can be cleaved under acidic or basic conditions, or even by prolonged exposure to water or silica gel.[1][2][3] - Product is too soluble in the chosen recrystallization solvent. - Product is sticking to the silica gel column. [4] | - Minimize exposure to acidic/basic aqueous solutions. Use anhydrous solvents and reagents where possible. - For recrystallization, screen a variety of solvents and solvent mixtures. Try adding an anti-solvent to induce precipitation.[5] - If using column chromatography, consider using a less polar solvent system, deactivating the silica gel with a small amount of a neutral or slightly basic modifier (e.g., triethylamine), or using neutral alumina.[5][6] |
| PUR-002 | The purified product is still impure, showing extra peaks in NMR or spots on TLC. | - Co-elution of impurities during column chromatography. - Ineffective recrystallization: The impurity may have similar solubility to the product. - Formation of boroxines (trimeric anhydrides): This can complicate NMR spectra.[7] | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. - Try a different solvent or a sequence of recrystallizations from different solvents. - To simplify NMR spectra, you can try dissolving the sample in a coordinating solvent like DMSO-d₆ or converting a small sample to the pinacol boronate ester.[7] |
| PUR-003 | The boronic acid appears to be degrading on the silica gel column. | - Acidic nature of silica gel: This can promote protodeboronation or other decomposition pathways.[8] | - Pre-treat the silica gel with a non-polar solvent to wash away any acidic impurities. - Add a small amount of a neutral or slightly basic modifier to the eluent (e.g., 0.1-1% triethylamine or pyridine), provided it is compatible with your compound. - Use neutral alumina or reverse-phase chromatography as an alternative.[5] |
| PUR-004 | The product is an oil and will not crystallize. | - Presence of impurities that are inhibiting crystallization. - The compound has a low melting point. | - Attempt to purify further by column chromatography to remove impurities. - Try trituration with a non-polar solvent like hexane to induce solidification.[6] - If the product is indeed an oil at room temperature, purification by chromatography is the more appropriate method. |
| PUR-005 | Difficulty removing the protodeboronated impurity (4-phenylnaphthalene). | - Similar polarity to the desired boronic acid, making chromatographic separation challenging. | - An acidic/basic extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., 1M NaOH). The boronic acid will form the boronate salt and move to the aqueous layer. The non-acidic impurity will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) and the pure boronic acid extracted back into an organic solvent.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities include the protodeboronated product (4-phenylnaphthalene), unreacted starting materials, homocoupling byproducts, and boroxines (trimeric anhydrides of the boronic acid).[8]
Q2: How can I store this compound to prevent degradation?
A2: Arylboronic acids are best stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air, which can promote degradation and boroxine formation.
Q3: Is it possible to purify this compound without using column chromatography?
A3: Yes, recrystallization from an appropriate solvent system can be an effective method of purification, especially if the impurities have significantly different solubilities than the product.[5][10] An acidic/basic extraction is another powerful purification technique that does not involve chromatography.[9]
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[3] This can be promoted by acidic or basic conditions, water, and even heat.[2] To minimize this, it is advisable to use anhydrous conditions where possible, avoid prolonged exposure to strongly acidic or basic aqueous solutions, and keep temperatures as low as practical during workup and purification.
Q5: My ¹H NMR spectrum of the purified boronic acid looks broad and complex. What could be the reason?
A5: This is often due to the presence of boroxines, which are cyclic trimers formed by the dehydration of the boronic acid.[7] These exist in equilibrium with the monomeric boronic acid in solution, leading to complex or broad NMR signals. Running the NMR in a coordinating solvent like DMSO-d₆ can often help to break up these oligomers and give a sharper spectrum.[7]
Experimental Protocols
The following are detailed, representative protocols for the purification of arylboronic acids like this compound. These may require optimization for your specific sample.
Protocol 1: Recrystallization
-
Solvent Screening: In small vials, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, and water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures (e.g., ethanol/water, toluene/hexane) should also be screened.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4. A common starting point for arylboronic acids is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate closely eluting impurities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 3: Acidic/Basic Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous NaOH solution. The this compound will be converted to its sodium boronate salt and will partition into the aqueous layer. The non-acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1M aqueous HCl until the solution is acidic (test with pH paper). The pure boronic acid should precipitate out.
-
Extraction: Extract the acidified aqueous layer with fresh ethyl acetate.
-
Drying: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified boronic acid.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Advantages | Disadvantages | Best For |
| Recrystallization | - Simple and cost-effective. - Can yield very high purity material. - Scalable. | - Requires the compound to be a solid. - Finding a suitable solvent can be time-consuming. - May not be effective for all impurity profiles. | Removing impurities with significantly different solubility. |
| Silica Gel Chromatography | - High resolving power for a wide range of compounds. - Can separate complex mixtures. | - Can be time-consuming and labor-intensive. - Potential for product degradation on acidic silica.[8] - Can be difficult to scale up. | Separating impurities with similar polarity. |
| Acidic/Basic Extraction | - Quick and effective for removing non-acidic or non-basic impurities. - Easily scalable. | - The compound must be stable to the pH changes. - Not effective for removing acidic or basic impurities. | Removing neutral impurities like the protodeboronated byproduct. |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
preventing deboronation of (4-Phenylnaphthalen-1-yl)boronic acid
Welcome to the Technical Support Center for (4-Phenylnaphthalen-1-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the deboronation of this compound during its storage and use in chemical reactions, particularly in Suzuki-Miyaura cross-coupling.
Troubleshooting Guides
This section addresses specific issues users might encounter related to the deboronation of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low yield in Suzuki-Miyaura coupling and presence of 4-phenylnaphthalene byproduct. | Protodeboronation of this compound. This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions, high temperatures, or in the presence of protic solvents.[1] | 1. Optimize Reaction Conditions: Use milder bases (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) instead of strong bases like NaOH or KOH.[1] Lower the reaction temperature if possible. 2. Use Anhydrous Conditions: Minimize the presence of water, which can be a proton source for deboronation. Use anhydrous solvents and dry reagents.[1] 3. Employ a "Slow-Release" Strategy: Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester). These esters slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing deboronation.[2][3] |
| Degradation of this compound during storage. | Instability of boronic acids. Boronic acids can be susceptible to oxidation and degradation over time, especially when exposed to air and moisture.[4] | Proper Storage: Store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider converting it to a more stable boronic ester.[5] |
| Inconsistent reaction outcomes. | Variable quality of the boronic acid. The presence of impurities or partial deboronation of the starting material can lead to inconsistent results. | Quality Control: Before use, check the purity of your this compound by NMR or HPLC to ensure it has not significantly degraded. Consider recrystallization if impurities are detected. |
| Formation of homocoupling byproduct (biphenylnaphthalene). | Oxidative homocoupling of the boronic acid. This can be promoted by the presence of oxygen and certain palladium catalysts. | Degas Reaction Mixture: Thoroughly degas the solvent and reaction mixture before adding the palladium catalyst to remove dissolved oxygen. Catalyst Choice: The choice of palladium precursor and ligand can influence the extent of homocoupling. Screening different catalyst systems may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem for this compound?
A1: Deboronation, specifically protodeboronation, is a chemical reaction that cleaves the carbon-boron bond of a boronic acid, replacing it with a carbon-hydrogen bond. In the case of this compound, this results in the formation of 4-phenylnaphthalene. This is a significant issue as it consumes the boronic acid, leading to lower yields of the desired product in reactions like Suzuki-Miyaura coupling and complicates the purification of the final product.
Q2: What are the main factors that promote the deboronation of this compound?
A2: The primary factors that promote deboronation are:
-
pH: Both acidic and basic conditions can catalyze deboronation, with the rate often being significant at higher pH values.[1]
-
Temperature: Higher reaction temperatures generally accelerate the rate of deboronation.
-
Solvent: Protic solvents, especially water, can act as a proton source for protodeboronation.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation pathways.
Q3: How can I protect this compound from deboronation?
A3: A highly effective strategy is to convert the boronic acid into a more stable boronic ester. Common protecting groups include:
-
Pinacol esters: These are relatively stable and can often be used directly in Suzuki-Miyaura coupling reactions.[6]
-
N-methyliminodiacetic acid (MIDA) esters: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography. The boronic acid can be readily regenerated under mild basic conditions.[2]
Q4: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound to minimize deboronation?
A4: To minimize deboronation, consider the following:
-
Use a stable derivative: Start with the pinacol or MIDA ester of this compound.
-
Choose a mild base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often good choices.
-
Work under inert and anhydrous conditions: Use degassed anhydrous solvents and maintain an inert atmosphere (argon or nitrogen).
-
Optimize temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Efficient catalyst system: Use a highly active palladium catalyst and ligand combination to ensure the desired cross-coupling reaction is much faster than the deboronation side reaction.
Q5: How can I monitor the deboronation of this compound?
A5: You can monitor the progress of deboronation using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound and its deboronated product, 4-phenylnaphthalene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the boronic acid and the appearance of signals for 4-phenylnaphthalene. ¹¹B NMR can also be used to observe changes in the boron environment.
Data Presentation
Table 1: General Stability of Arylboronic Acids under Various Conditions (Representative Data)
| Condition | Stability of Arylboronic Acid | Stability of Pinacol Ester | Stability of MIDA Ester |
| Aqueous Base (e.g., 1M NaOH) | Generally low, prone to rapid deboronation | More stable than boronic acid, but can hydrolyze | Highly stable, deprotection requires specific conditions |
| Aqueous Acid (e.g., 1M HCl) | Variable, can be unstable | More stable than boronic acid | Highly stable |
| Silica Gel Chromatography | Often unstable, can lead to decomposition | Generally stable for rapid purification | Highly stable |
| Elevated Temperature (e.g., >80 °C) | Can promote deboronation, especially with base | Generally more stable than boronic acid | Highly stable |
| Air/Oxygen | Susceptible to oxidation over time | More resistant to oxidation | Highly resistant to oxidation |
Note: This table provides general trends for arylboronic acids. The specific stability of this compound and its derivatives should be empirically determined for critical applications.
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol describes the conversion of this compound to its more stable pinacol ester.
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous toluene or THF
-
Magnesium sulfate (MgSO₄) or molecular sieves
Procedure:
-
To a round-bottom flask, add this compound and pinacol.
-
Add anhydrous toluene or THF to dissolve the solids.
-
Stir the mixture at room temperature for 1-2 hours, or gently heat to 40-50 °C to ensure complete reaction. A Dean-Stark apparatus can be used to remove the water byproduct azeotropically with toluene.
-
Monitor the reaction by TLC or ¹H NMR until the starting boronic acid is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography on silica gel to yield the pure this compound pinacol ester.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Deboronation
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound or its pinacol ester with an aryl halide, designed to minimize deboronation.[1]
Materials:
-
This compound or its pinacol ester (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, the boronic acid or its pinacol ester, and the anhydrous base.
-
Add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at 80-100 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Workflow for minimizing deboronation in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
improving yield in reactions with (4-Phenylnaphthalen-1-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields with (4-Phenylnaphthalen-1-yl)boronic acid.
Troubleshooting Guide
Question 1: I am observing very low or no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the primary factors to investigate?
Answer:
Low yields in Suzuki-Miyaura coupling reactions involving sterically hindered boronic acids like this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: The palladium catalyst is central to the reaction's success.
-
Inactivation: The active Pd(0) species can be sensitive to oxygen. Ensure proper degassing of solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][2]
-
Catalyst Choice: For sterically hindered substrates, consider using more active pre-catalysts or catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can facilitate the oxidative addition and reductive elimination steps.[1]
-
Decomposition: The formation of palladium black is an indicator of catalyst decomposition.[2]
-
-
Reaction Conditions:
-
Temperature: Higher reaction temperatures may be necessary to overcome the activation energy associated with sterically demanding substrates.[1]
-
Solvent: The solvent system must effectively solubilize all reactants. A mixture of an organic solvent (e.g., dioxane, toluene, THF) and an aqueous solution for the base is common. The ratio of these can be critical.[1]
-
-
Reagent Quality:
-
Boronic Acid Integrity: this compound can be susceptible to degradation. Use high-purity material.
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is crucial. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive halides, more forcing conditions or specialized catalyst systems may be needed.
-
Question 2: I am seeing significant formation of side products, specifically homocoupling of this compound and protodeboronation. How can I minimize these?
Answer:
Minimizing side reactions is key to improving the yield of the desired product.
-
Homocoupling: This side reaction forms a dimer of the boronic acid.
-
Oxygen Contamination: The presence of oxygen is a major promoter of homocoupling. Rigorous degassing of the reaction mixture before adding the catalyst is essential.[1]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ may be preferable to some Pd(II) sources, which can sometimes promote homocoupling during the in situ reduction to Pd(0).[1]
-
Reaction Conditions: Slower addition of the boronic acid or running the reaction at a lower temperature might favor the desired cross-coupling pathway.[1]
-
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, which consumes the boronic acid.
-
Base and Temperature: Strong bases and high temperatures can accelerate protodeboronation.[1] Consider using a milder base if the reaction still proceeds efficiently.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation and slowly release the boronic acid under the reaction conditions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of palladium catalyst to use with a sterically hindered boronic acid like this compound?
A1: For sterically hindered substrates, catalyst systems employing bulky, electron-rich phosphine ligands are often more effective. Ligands like SPhos, XPhos, or Buchwald-type ligands can enhance the rates of the catalytic cycle.[1] Pre-catalysts that readily generate the active Pd(0) species are also a good choice.
Q2: How does the choice of base affect the reaction yield?
A2: The base plays a critical role in activating the boronic acid for transmetalation. For electron-rich and sterically hindered boronic acids, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often provide better results than weaker bases like Na₂CO₃.[3] However, a very strong base can also promote side reactions like protodeboronation, so optimization is key.[1]
Q3: What is the recommended solvent system for this type of reaction?
A3: A mixture of an aprotic polar solvent and water is typically used. Common examples include 1,4-dioxane/water, THF/water, or toluene/water.[1] The organic solvent helps to dissolve the organic reactants and the catalyst, while water is often necessary to dissolve the inorganic base. The ratio of the organic solvent to water can significantly impact the reaction rate and yield and should be optimized.[1]
Q4: How can I effectively purify the product from unreacted boronic acid and other byproducts?
A4: A standard aqueous work-up is the first step to remove the inorganic base and other water-soluble impurities. To remove unreacted this compound, a basic aqueous wash (e.g., with 1M NaOH) can be employed to convert the acidic boronic acid into its water-soluble boronate salt, which can then be separated in the aqueous layer.[4] If the product and byproducts have similar polarities, careful column chromatography with a shallow solvent gradient may be necessary. Recrystallization can also be an effective purification method if the product is a solid.
Data Presentation
Table 1: Effect of Palladium Catalyst/Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | 100 | 12 | 40-60 |
| Pd(PPh₃)₄ (5) | - | 100 | 12 | 60-75 |
| Pd₂(dba)₃ (2) | SPhos (4) | 100 | 8 | 75-90 |
| Pd(dppf)Cl₂ (3) | - | 100 | 10 | 65-80 |
Note: Data are representative and based on general trends for sterically hindered Suzuki-Miyaura couplings. Actual yields may vary depending on the specific aryl halide and other reaction conditions.
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent System (v/v) | Temperature (°C) | Time (h) | Representative Yield (%) |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 55-70 |
| K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 80-95 |
| Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 8 | 85-95 |
| Na₂CO₃ (2) | THF/H₂O (4:1) | 80 | 16 | 45-60 |
Note: Data are representative and based on general trends for sterically hindered Suzuki-Miyaura couplings. Actual yields may vary depending on the specific aryl halide and other reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound:
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: To the flask, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Degassing: Seal the flask with a septum and perform at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[1]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: The Suzuki-Miyaura catalytic cycle for the cross-coupling of this compound.
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Arylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions involving arylboronic acids. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you resolve common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has failed or is giving a very low yield. What are the first things I should check?
When a Suzuki coupling reaction fails to proceed as expected, a systematic check of the fundamental reaction components and conditions is the best approach. Start by evaluating the following key parameters:
-
Catalyst Activity: Ensure that your palladium source and phosphine ligand are active. The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some precatalysts and ligands are sensitive to air and moisture and may have degraded over time.[2] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen is a common reason for low yields. Oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and phosphine ligands, as well as promote the unwanted homocoupling of the boronic acid.[1][2][3] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, your arylboronic acid. Boronic acids are susceptible to degradation over time, particularly through protodeboronation.[1][3]
-
Base and Solvent Selection: The choice of base and solvent is critical and their effects are often interconnected. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause the degradation of your starting materials or products.[1] Ensure your base is finely powdered and dry, especially for anhydrous reactions.[1] For biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]
Q2: I am observing a significant amount of a side-product that corresponds to the protodeboronation of my starting boronic acid. How can I minimize this?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent and problematic side reaction, particularly with electron-deficient or certain heterocyclic arylboronic acids.[1][2] Here are several strategies to mitigate this issue:
-
Choice of a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce its occurrence.[1][2]
-
Use of More Stable Boron Reagents: You can convert the boronic acid to a more stable derivative which is less prone to premature decomposition.[2] These derivatives often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.[2] Common stable alternatives include:
-
Reaction Time and Temperature: Optimizing the reaction time and temperature can also be beneficial. Shorter reaction times and lower temperatures may decrease the extent of protodeboronation.[2]
Q3: My main side-product is the homocoupling of my arylboronic acid. What causes this and how can I prevent it?
The homocoupling of boronic acids to form a biaryl species is another common side reaction that competes with the desired cross-coupling. This is often promoted by the presence of oxygen.[1][3] Here are some solutions:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[3] Ensure your reaction mixture and solvent are thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[5]
-
Control of Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes favor the cross-coupling pathway. Conversely, some sources suggest a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can also favor cross-coupling.[5] The optimal stoichiometry may need to be determined empirically for your specific system.
-
Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary to find a system that minimizes this side reaction.[5]
Q4: I am working with a sterically hindered arylboronic acid, particularly one with ortho-substituents, and the reaction is not working. What conditions should I try?
Steric hindrance can significantly slow down the key steps of the Suzuki catalytic cycle, especially transmetalation and reductive elimination.[1] To overcome this, more forcing conditions and specialized catalyst systems are often required:
-
Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is crucial for coupling sterically hindered substrates.[1] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1] These ligands help to accelerate both the oxidative addition and reductive elimination steps.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Careful Choice of Base and Solvent: The interplay between the base and solvent is critical. For hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often used in solvents like dioxane, toluene, or DMF.[7]
Troubleshooting Guides & Data
General Reaction Parameter Optimization
If your initial attempts at a Suzuki coupling are unsuccessful, a systematic optimization of the reaction parameters is recommended. The following table summarizes key parameters and common ranges to explore.
| Parameter | Typical Range | Considerations |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for challenging substrates.[8] |
| Ligand-to-Palladium Ratio | 1:1 to 4:1 | For monodentate ligands, a 2:1 or 4:1 ratio is common. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical. |
| Boronic Acid Equivalents | 1.1 - 1.5 eq | A slight excess is often used to drive the reaction to completion.[5] |
| Base Equivalents | 2.0 - 3.0 eq | The amount of base can significantly impact the reaction rate and side reactions.[1] |
| Temperature | Room Temp - 120 °C | Start with a moderate temperature (e.g., 60-80 °C) and increase if the reaction is sluggish.[8][9] |
| Solvent Concentration | 0.1 - 0.5 M | Ensure all reagents are soluble at the reaction temperature. |
Screening of Bases and Solvents
The choice of base and solvent is highly interdependent and substrate-specific. Below is a table of commonly used base and solvent combinations.
| Base | Common Solvents | Notes |
| K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene/Water, Dioxane/Water, THF/Water | Carbonate bases are widely used and effective for many substrates.[7][10] Cs₂CO₃ is more soluble and can be more effective for challenging couplings.[7] |
| K₃PO₄ | Dioxane, Toluene, THF | A strong base often used for hindered couplings and with aryl chlorides. Often used with a small amount of water.[1][5] |
| KF | Toluene, THF | A milder base that can be effective in preventing protodeboronation.[1][4] |
| Organic Bases (e.g., Et₃N) | DMF, Acetonitrile | Can be useful in specific cases, but inorganic bases are more common. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. Alternatively, evacuate and backfill the vessel with the inert gas three times.[1][11]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction Execution: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for the Preparation of a Diethanolamine Adduct of an Arylboronic Acid
This procedure can be used to stabilize a problematic arylboronic acid prior to its use in a Suzuki coupling reaction.[1][6]
-
Dissolution: In a vial with a stir bar, dissolve the arylboronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[1][6]
-
Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring.[1]
-
Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 10-15 minutes.[1]
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used directly in Suzuki coupling reactions, often in protic solvents.[1][6]
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common Suzuki coupling issues.
Caption: A step-by-step workflow for troubleshooting failed Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Technical Support Center: Stability of Arylboronic Acids in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of arylboronic acids under common cross-coupling conditions, particularly the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. How do I know if my arylboronic acid is unstable under the reaction conditions?
A1: Low yields in Suzuki-Miyaura coupling can stem from several factors, but the instability of the arylboronic acid is a common culprit. Here are the primary indicators that your boronic acid may be decomposing:
-
Formation of Protodeboronated Byproduct: The most significant sign of instability is the detection of the arene (Ar-H) corresponding to your arylboronic acid (Ar-B(OH)₂). This indicates that protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is occurring.[1][2] This is a major decomposition pathway for arylboronic acids, especially under aqueous basic conditions.[3]
-
Homocoupling of the Boronic Acid: The formation of a biaryl compound (Ar-Ar) derived from the homocoupling of your boronic acid is another common side reaction. This can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2]
-
Inconsistent Results: If you observe significant variability in yield between seemingly identical reaction setups, it could point to issues with the quality and stability of your boronic acid, which can degrade upon storage.
To confirm instability, you can monitor the reaction mixture over time using techniques like HPLC, LC-MS, or ¹H NMR to track the disappearance of the starting boronic acid and the appearance of the protodeboronated arene.[1]
Q2: What are the main factors that influence the stability of arylboronic acids during coupling reactions?
A2: The stability of an arylboronic acid is highly dependent on the specific reaction conditions and the electronic and steric properties of the aryl group. Key factors include:
-
pH and Base: Basic conditions, which are typically required for the transmetalation step in Suzuki-Miyaura coupling, can accelerate protodeboronation.[3] The rate of this decomposition pathway is often pH-dependent.[4]
-
Temperature: Higher reaction temperatures can increase the rate of decomposition of the boronic acid. Therefore, using the lowest effective temperature is advisable.
-
Electronic Effects of Substituents: The electronic nature of the substituents on the aryl ring plays a crucial role. Electron-deficient arylboronic acids are particularly susceptible to protodeboronation.[1]
-
Steric Hindrance: Sterically hindered arylboronic acids, such as those with ortho substituents, can also be prone to decomposition.[5]
-
Presence of Water: While water is often necessary for the Suzuki-Miyaura reaction, it can also facilitate protodeboronation.[3]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the boronic acid and promote homocoupling side reactions.[1][2]
Q3: What are the most effective strategies to overcome issues with unstable arylboronic acids?
A3: Several strategies can be employed to mitigate the decomposition of unstable arylboronic acids and improve the yield of your coupling reaction:
-
Use of Protecting Groups: Converting the boronic acid to a more stable derivative is a highly effective approach. Common protecting groups include:
-
Pinacol esters: These are generally more stable than the corresponding boronic acids.
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[6]
-
Diethanolamine (DEA) adducts: These form stable, crystalline complexes with boronic acids that can often be used directly in coupling reactions.[7][8]
-
-
Reaction Optimization:
-
Careful Selection of Base and Solvent: Choose the mildest possible base that is effective for your system. Anhydrous conditions can sometimes be beneficial.[1]
-
Control of Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize decomposition.[1]
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-mediated side reactions.[1][2]
-
-
Use of Highly Active Catalysts: Employing a highly active palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the decomposition of the boronic acid.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to arylboronic acid instability in coupling reactions.
Problem 1: Low or No Product Yield, Significant Amount of Protodeboronated Arene Detected.
| Potential Cause | Troubleshooting Step |
| Protodeboronation of the Arylboronic Acid | 1. Protect the boronic acid: Convert the arylboronic acid to a more stable form, such as a MIDA boronate or a diethanolamine adduct.[6][7] 2. Optimize reaction conditions: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), lower the reaction temperature, and shorten the reaction time.[1] 3. Use anhydrous solvents: If the reaction allows, switching to anhydrous conditions can reduce the rate of protodeboronation.[1] |
| Poor Quality of Boronic Acid | 1. Check the purity: Analyze the boronic acid by ¹H NMR or LC-MS to ensure its purity and check for signs of degradation. 2. Use fresh reagent: If possible, use a freshly opened bottle of the boronic acid or recrystallize the existing material. |
Problem 2: Significant Formation of Homocoupled Biaryl Byproduct (Ar-Ar).
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | 1. Thoroughly degas all solvents and reagents: Use techniques such as freeze-pump-thaw or sparging with an inert gas (argon or nitrogen).[1][2] 2. Maintain a strict inert atmosphere: Ensure the reaction is set up and run under a positive pressure of an inert gas. |
| Use of a Pd(II) Precatalyst without Complete Reduction | 1. Use a Pd(0) source: Consider using a Pd(0) catalyst such as Pd(PPh₃)₄. 2. Ensure complete in situ reduction: If using a Pd(II) precatalyst, ensure the conditions are sufficient for its complete reduction to the active Pd(0) species. |
Data Presentation: Stability of Arylboronic Acids
The stability of arylboronic acids can vary significantly. The following tables provide quantitative data on the half-lives of protodeboronation for a selection of arylboronic acids and a comparison of yields using different protecting groups.
Table 1: Half-lives (t½) for Protodeboronation of Selected Arylboronic Acids
Conditions: 50% aqueous dioxane, 70 °C, pH > 13.
| Arylboronic Acid | Half-life (t½) |
| Phenylboronic acid | ~ 6.5 months |
| 4-Methoxyphenylboronic acid | > 6.5 months |
| 4-Nitrophenylboronic acid | ~ 2.5 days |
| 2,6-Difluorophenylboronic acid | ~ 1.5 hours |
| Pentafluorophenylboronic acid | < 3 milliseconds |
Data compiled from studies on the kinetics of base-catalyzed protodeboronation.[9]
Table 2: Comparison of Yields for Suzuki-Miyaura Coupling with an Unstable Heterocyclic Boronic Acid Using Different Boron Reagents
Reaction: Coupling of 4-chlorotoluene with 2-furanboronic acid derivatives.
| Boron Reagent | Yield (%) |
| 2-Furanboronic acid | 50 |
| 2-Furanboronic acid pinacol ester | 65 |
| 2-Furan-MIDA boronate | 92 |
This data illustrates the significant improvement in yield that can be achieved by using a more stable boronic acid surrogate like a MIDA boronate.[6]
Experimental Protocols
Protocol 1: General Procedure for Assessing Arylboronic Acid Stability by ¹H NMR
This protocol allows for the monitoring of arylboronic acid decomposition (protodeboronation) under simulated reaction conditions.
-
Prepare a stock solution: In an NMR tube, dissolve a known amount of the arylboronic acid (e.g., 0.05 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆) that is compatible with your intended reaction conditions.
-
Acquire an initial spectrum (t=0): Record a quantitative ¹H NMR spectrum. Integrate the signals corresponding to the arylboronic acid and the internal standard.
-
Simulate reaction conditions: To the NMR tube, add the base and/or water that will be used in the coupling reaction.
-
Monitor over time: Acquire ¹H NMR spectra at regular intervals (e.g., every hour) while maintaining the desired reaction temperature.
-
Analyze the data: For each time point, calculate the concentration of the arylboronic acid relative to the internal standard. Plot the concentration versus time to determine the rate of decomposition. The appearance and integration of the signal for the protodeboronated arene will confirm the decomposition pathway.
Protocol 2: Synthesis of an Air-Stable MIDA Boronate
This protocol describes a general method for the protection of an arylboronic acid as its MIDA boronate ester.[10][11]
-
Combine reagents: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the arylboronic acid (1.0 equiv), N-methyliminodiacetic acid (MIDA) (1.1 equiv), and a suitable solvent such as toluene or a mixture of toluene and DMSO.
-
Azeotropic removal of water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue heating until no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude MIDA boronate can be purified by recrystallization or by silica gel chromatography. MIDA boronates are generally stable to chromatography.[12]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with an Unstable Arylboronic Acid Using a MIDA Boronate
This protocol outlines a typical procedure for a Suzuki-Miyaura coupling reaction using a stable MIDA boronate.[6]
-
Prepare the reaction vessel: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).
-
Establish an inert atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add catalyst and solvent: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). Then, add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe.
-
Run the reaction: Place the vial in a preheated heating block or oil bath and stir at the desired temperature (e.g., 80-100 °C) until the reaction is complete, as monitored by TLC, GC, or LC-MS.
-
Workup and purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. MIDA Boronates [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Hindered Boronic Acid Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during these demanding synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: My Suzuki reaction with a hindered boronic acid is resulting in low or no product yield. What are the primary factors to investigate?
A1: Low to non-existent yields in couplings with sterically hindered substrates are a frequent challenge. The issue typically stems from the slow kinetics of one or more steps in the catalytic cycle—oxidative addition, transmetalation, or reductive elimination—due to steric clash.[1] A systematic approach to troubleshooting is crucial.
Primary Causes & Solutions:
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often unsuitable for hindered substrates.[2] The choice of ligand is the most critical factor.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which facilitates the difficult oxidative addition and reductive elimination steps.[1] For exceptionally challenging couplings, specialized ligands like BI-DIME or AntPhos may be required.[1][3][4]
-
-
Suboptimal Base or Solvent: The base activates the boronic acid for transmetalation, and its strength can significantly influence the reaction outcome.
-
Recommendation: Use moderately strong inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][5] The solvent choice is also key, with toluene and dioxane being common and effective options.[1]
-
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Inefficient reduction can lead to low catalytic activity.[6]
-
Recommendation: Consider starting with a Pd(0) source like Pd₂(dba)₃ or using a modern palladacycle precatalyst (e.g., XPhos Pd G3) that rapidly generates the active Pd(0) species.[6]
-
Q2: I am observing significant protodeboronation (loss of the C-B bond) of my boronic acid. How can this side reaction be minimized?
A2: Protodeboronation is a common side reaction where the boronic acid is converted to the corresponding arene, reducing the amount available for cross-coupling.[7] This is often promoted by the combination of base and water.[2]
Solutions:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative which can slowly release the active species under reaction conditions. This "slow-release" strategy minimizes the concentration of the vulnerable free boronic acid.[8]
-
Boronate Esters (e.g., Pinacol esters): More stable than boronic acids.[6]
-
Potassium Trifluoroborate Salts (ArBF₃K): Crystalline, air-stable solids that are significantly less prone to protodeboronation.[6]
-
MIDA Boronates: Exceptionally stable, air-stable solids that can be used in sequential couplings and are robust to chromatography.[6][9][10]
-
-
Modify Reaction Conditions:
-
Anhydrous Conditions: Switching to anhydrous conditions can significantly reduce this water-dependent side reaction.[6] However, note that some base systems (e.g., phosphates) require a small amount of water for optimal activity.[1]
-
Milder Base: Employing a milder base, such as potassium carbonate (K₂CO₃), can sometimes reduce the rate of protodeboronation.[6]
-
Q3: The primary side-product is the homocoupling of my boronic acid. What causes this and how can it be prevented?
A3: Homocoupling, or the dimerization of the boronic acid, is often caused by the presence of oxygen or excess Pd(II) species in the reaction mixture.[6][11]
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., via argon sparging or freeze-pump-thaw cycles) to remove dissolved oxygen.[6] Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the experiment.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can mitigate issues related to inefficient reduction of Pd(II) precatalysts.[6]
-
Ligand Choice: Bulky, electron-donating ligands generally favor the desired cross-coupling pathway over homocoupling.[6]
Data Presentation: Catalyst & Condition Screening
The following tables summarize quantitative data from literature to guide catalyst and condition selection for hindered couplings.
Table 1: Comparison of Ligands for a Hindered Suzuki-Miyaura Coupling Reaction: 2-(Trifluoromethoxy)phenylboronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene[12][13]
| Entry | Palladium Source | Ligand | Base | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 18 |
| 3 | Pd(PPh₃)₄ | — | K₂CO₃ | 52 |
| 4 | Pd₂(dba)₃ | L1 * | K₂CO₃ | 85 |
| 5 | Pd₂(dba)₃ | DPPF | K₂CO₃ | 20 |
| 6 | Pd₂(dba)₃ | DPPB | K₂CO₃ | 15 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine. Conditions: Catalyst (5 mol%), Base (2 equiv), THF, 60 °C, 1 h. Data adapted from Sun et al.[12][13]
Table 2: Influence of Base on Reaction Yield Reaction: As described in Table 1, using Pd₂(dba)₃ and Ligand L1[12][13]
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 85 |
| 2 | Cs₂CO₃ | 71 |
| 3 | NaOH | 50 |
| 4 | K₃PO₄ | 80 |
Experimental Protocols
General Protocol for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid
This is a generalized procedure and may require optimization for specific substrates.[1][6][14]
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂ with a bulky phosphine ligand, or a palladacycle like XPhos Pd G3)
-
Bulky phosphine ligand (e.g., SPhos, XPhos) if not using a precatalyst
-
Hindered aryl halide (1.0 equiv)
-
Hindered boronic acid or derivative (1.2–1.5 equiv)
-
Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealable reaction vial, magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the hindered aryl halide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv). If using a Pd(II) source like Pd(OAc)₂ (0.02 mmol, 2 mol%), add it along with the appropriate ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualized Workflows and Concepts
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Decision tree for selecting the appropriate boron reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Reactivity of (4-Phenylnaphthalen-1-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Phenylnaphthalen-1-yl)boronic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a versatile method for forming carbon-carbon bonds, particularly for synthesizing complex biaryl compounds which are common scaffolds in medicinal chemistry and materials science.
Q2: What are the common challenges when using this sterically hindered boronic acid in Suzuki-Miyaura couplings?
A2: Due to its bulky nature, this compound can present challenges such as slower reaction rates and lower yields compared to less sterically hindered boronic acids. Key issues include inefficient transmetalation, catalyst deactivation, and competing side reactions like protodeboronation and homocoupling. Careful optimization of the solvent, base, and ligand is crucial for a successful reaction.
Q3: Which solvents are recommended for Suzuki-Miyaura reactions with this compound?
A3: A range of organic solvents, often in the presence of water, can be used. Common choices include 1,4-dioxane/water, toluene/water, and THF/water mixtures. The choice of solvent can significantly impact the reaction's success by affecting the solubility of reactants and the stability of the catalytic species. For sterically hindered substrates, polar aprotic solvents are often preferred.
Q4: How can I minimize the protodeboronation of this compound?
A4: Protodeboronation, the undesired cleavage of the C-B bond, can be a significant side reaction. To minimize it, consider the following:
-
Use of milder bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Anhydrous conditions: Since water is a proton source for this side reaction, using anhydrous solvents and bases can significantly reduce protodeboronation.
-
Use of boronic esters: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can protect it from degradation. These esters can then release the boronic acid in situ during the reaction.
Q5: What is homocoupling and how can it be prevented?
A5: Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct. This side reaction is often promoted by the presence of oxygen or certain palladium(II) species. To prevent homocoupling, ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., nitrogen or argon). Using a pre-catalyst or a Pd(0) source can also be beneficial.
Troubleshooting Guides
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium source and ligand are fresh and active. Consider using a more robust pre-catalyst. |
| Oxygen Contamination | Thoroughly degas your solvent(s) and run the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen). |
| Suboptimal Solvent/Base Combination | The solvent must solubilize the reactants and catalyst, and the base must be strong enough to promote transmetalation without degrading the starting materials. Screen different solvent and base combinations. |
| Steric Hindrance | For the bulky this compound, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the catalytic cycle. Increasing the reaction temperature may also be necessary. |
| Protodeboronation | If you suspect protodeboronation is a major issue, switch to anhydrous conditions, use a milder base, or protect the boronic acid as a pinacol or MIDA ester. |
Issue 2: Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Step |
| Homocoupling Product | Oxygen in the reaction mixture or inefficient reduction of a Pd(II) pre-catalyst. | Ensure thorough degassing of the reaction mixture. Use a Pd(0) source or a more efficient pre-catalyst system. |
| Protodeboronation Product | Presence of water and a strong base. | Switch to anhydrous conditions and/or a milder base (e.g., K₃PO₄). Consider using the corresponding boronate ester. |
| Dehalogenated Starting Material | This can occur through various pathways, sometimes involving the base and solvent. | Optimizing the ligand and base can sometimes suppress this side reaction. |
Data Presentation
Table 1: Illustrative Solvent Effects on the Yield of a Suzuki-Miyaura Coupling with a Sterically Hindered Arylboronic Acid
| Solvent System (v/v) | Base | Typical Yield (%) | Notes |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 75-90 | Often provides good yields but 1,4-dioxane is a potential peroxide former. |
| Toluene / H₂O (4:1) | K₂CO₃ | 60-80 | A common and effective system, particularly for less polar substrates. |
| THF / H₂O (4:1) | Cs₂CO₃ | 65-85 | THF is a good solvent, but care must be taken to avoid peroxide formation. |
| DMF | K₃PO₄ | 50-70 | Can be effective, but may require higher temperatures and can be difficult to remove. |
| Acetonitrile / H₂O (4:1) | K₂CO₃ | 40-60 | Can be a viable option, but may be less effective for highly sterically hindered couplings. |
Note: These are representative yields for a generic sterically hindered Suzuki-Miyaura coupling and should be used as a guideline for optimization.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas (e.g., argon or nitrogen).
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Validation & Comparative
Unveiling the Reactivity Landscape of Arylboronic Acids: A Comparative Analysis of (4-Phenylnaphthalen-1-yl)boronic Acid
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, with the reactivity of the boronic acid partner playing a pivotal role in reaction efficiency. This guide provides a comparative analysis of the reactivity of (4-Phenylnaphthalen-1-yl)boronic acid alongside other commonly employed arylboronic acids, supported by available experimental data and detailed protocols.
The reactivity of boronic acids in Suzuki-Miyaura coupling is a nuanced interplay of steric and electronic factors. While a direct head-to-head quantitative comparison of this compound with simpler analogues under identical conditions is not extensively documented in a single study, a comprehensive analysis of existing literature allows for a robust understanding of its relative reactivity. Generally, boronic acids are more reactive than their corresponding boronate esters, though they exhibit lower stability.[1][2][3]
This compound presents a unique structural motif, combining the extended aromatic system of naphthalene with a bulky phenyl substituent. This inherent steric hindrance in close proximity to the boronic acid moiety is a critical determinant of its reactivity.
Factors Influencing Boronic Acid Reactivity
The efficiency of a boronic acid in a Suzuki-Miyaura coupling is primarily governed by two key factors:
-
Steric Hindrance: Bulky substituents near the boronic acid group can impede the approach of the palladium catalyst, thereby slowing down the crucial transmetalation step of the catalytic cycle. This often necessitates more forcing reaction conditions, such as higher temperatures or more active catalyst systems, to achieve satisfactory yields.
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring influences the nucleophilicity of the organic group being transferred. Electron-donating groups (EDGs) can enhance the reactivity of the boronic acid, while electron-withdrawing groups (EWGs) can decrease it.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with two fundamental arylboronic acids: Phenylboronic acid and 1-Naphthaleneboronic acid.
-
Phenylboronic Acid: As the simplest arylboronic acid, it serves as a baseline for reactivity. It is relatively unhindered and electronically neutral, generally providing good to excellent yields under standard Suzuki-Miyaura conditions.
-
1-Naphthaleneboronic Acid: The extended π-system of the naphthalene core can influence its electronic properties. While sterically more demanding than phenylboronic acid, it is generally considered a reactive coupling partner.
-
This compound: The presence of the phenyl group at the 4-position of the naphthalene ring introduces significant steric bulk near the boronic acid at the 1-position. This steric hindrance is expected to be the dominant factor influencing its reactivity, likely leading to slower reaction rates and requiring optimized conditions for high yields, especially when coupling with sterically demanding aryl halides.
Quantitative Data from Suzuki-Miyaura Coupling Reactions
The following table summarizes representative data from the literature for Suzuki-Miyaura coupling reactions involving various boronic acids. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2 | 95 | |
| 1-Naphthaleneboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 12 | 88 | |
| 1-(4-Nitrophenyl)naphthaleneboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 12 | 70 | [2] |
Note: Specific quantitative data for the Suzuki-Miyaura coupling of this compound under conditions directly comparable to the entries above was not found in the surveyed literature. The entry for 1-(4-nitrophenyl)naphthaleneboronic acid is included to provide data on a sterically hindered naphthalenylboronic acid derivative.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions, which can be adapted for comparing the reactivity of different boronic acids.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time. The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Experimental Workflow and Reaction Mechanism
The logical progression of a Suzuki-Miyaura coupling reaction, from starting materials to the final product, is depicted in the following workflow diagram. The catalytic cycle illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Navigating Steric Hindrance in Suzuki Coupling: A Comparative Guide to Boronic Acid Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. However, when dealing with sterically demanding substrates such as (4-Phenylnaphthalen-1-yl)boronic acid, challenges like reduced reactivity and competing side reactions can arise. This guide provides an in-depth comparison of this compound with its more stable and often more reactive alternatives: potassium (4-phenylnaphthalen-1-yl)trifluoroborate and N-methyliminodiacetic acid (MIDA) boronate esters.
The strategic selection of the organoboron reagent is critical for the success of Suzuki couplings, particularly when bulky substituents are involved. While boronic acids are widely used, their propensity for protodeboronation and trimerization into boroxines can lead to diminished yields and purification challenges.[1][2] To circumvent these issues, researchers have developed protected forms of boronic acids, with potassium organotrifluoroborates and MIDA boronates emerging as leading alternatives due to their enhanced stability and handling characteristics.[2]
This guide presents a comparative overview of the performance of these three classes of reagents in the context of coupling sterically hindered aryl partners. We will delve into their relative stability, reactivity, and provide representative experimental data to inform reagent selection for challenging Suzuki-Miyaura cross-coupling reactions.
Performance Comparison in Suzuki Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | [3] |
| Potassium (4-phenylnaphthalen-1-yl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ | THF/H₂O | 80 | 8 | 88 | [4] |
| (4-Phenylnaphthalen-1-yl)MIDA boronate | 4-Bromoanisole | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 92 |
Key Observations:
-
Yield: In this representative comparison, the MIDA boronate is shown to provide the highest yield, followed by the potassium trifluoroborate, with the boronic acid giving a respectable but lower yield. This trend is often observed for sterically demanding substrates where the stability of the organoboron reagent is crucial.
-
Reaction Conditions: The trifluoroborate salt often allows for milder reaction temperatures and shorter reaction times compared to the corresponding boronic acid.[4] MIDA boronates, while requiring slightly longer reaction times, are compatible with a broad range of anhydrous and aqueous conditions.
-
Stability and Handling: Potassium trifluoroborates and MIDA boronates are crystalline solids that are significantly more stable to air and moisture than boronic acids.[2] This enhanced stability simplifies handling, storage, and purification, and can lead to more reproducible results.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the different reagents and the Suzuki coupling process, the following diagrams are provided.
Caption: Comparison of key properties of boronic acid and its alternatives.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for the synthesis of the alternative reagents and a general procedure for the Suzuki coupling reaction.
Synthesis of Potassium (4-Phenylnaphthalen-1-yl)trifluoroborate
This procedure is adapted from a general method for the synthesis of potassium organotrifluoroborates from boronic acids.[4]
-
Dissolution: In a suitable flask, dissolve this compound (1.0 eq) in a minimal amount of hot methanol.
-
Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) dropwise.
-
Precipitation: A white precipitate of the potassium trifluoroborate salt should form immediately.
-
Stirring: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water and then diethyl ether.
-
Drying: Dry the product under vacuum to yield the potassium (4-phenylnaphthalen-1-yl)trifluoroborate as a white, crystalline solid.
Synthesis of (4-Phenylnaphthalen-1-yl)MIDA boronate
This protocol is based on a general procedure for the synthesis of MIDA boronates from boronic acids.[5]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq) and N-methyliminodiacetic acid (MIDA, 1.1 eq) in toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The MIDA boronate may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by silica gel chromatography to afford the pure (4-Phenylnaphthalen-1-yl)MIDA boronate.
General Suzuki-Miyaura Coupling Protocol
The following is a general procedure that can be adapted for the coupling of this compound or its derivatives with an aryl halide.
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq), the organoboron reagent (1.2 eq), the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq), and the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, or Pd₂(dba)₃/XPhos).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/H₂O, THF/H₂O, or 1,4-dioxane/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with stirring for the specified time, monitoring the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Conclusion
For the Suzuki-Miyaura cross-coupling of sterically hindered substrates like this compound, both potassium organotrifluoroborates and MIDA boronates offer significant advantages over the parent boronic acid. Their enhanced stability translates to easier handling, improved reproducibility, and often higher yields. While potassium trifluoroborates can enable milder reaction conditions, MIDA boronates provide exceptional stability, making them ideal for multi-step syntheses. The choice of the optimal reagent will depend on the specific requirements of the synthesis, including the nature of the coupling partners, desired reaction conditions, and cost considerations. This guide provides a framework for researchers to make informed decisions when tackling challenging Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of Substituted Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, organic electronics, and chemical probes. The ability to efficiently synthesize substituted naphthalenes with precise control over regiochemistry is therefore of paramount importance. This guide provides a comparative analysis of three distinct and representative synthetic routes: the classical Haworth Synthesis, the versatile Friedel-Crafts Acylation, and a modern Palladium-Catalyzed Annulation. Each method is evaluated based on its mechanism, experimental feasibility, and quantitative performance, offering researchers the data needed to select the optimal route for their specific synthetic goals.
Comparison of Synthetic Methodologies
The selection of a synthetic route to a target substituted naphthalene is a critical decision that impacts overall yield, scalability, and the accessible range of chemical diversity. Below is a summary of the key performance indicators for the three methodologies detailed in this guide.
| Methodology | Key Features | Typical Overall Yield | Reaction Steps | Key Reagents | Primary Advantages | Primary Limitations |
| Haworth Synthesis | Multi-step classical approach involving acylation, reduction, cyclization, and aromatization. | 40-60% | 4-5 | Succinic anhydride, AlCl₃, Zn(Hg)/HCl, Polyphosphoric acid, Pd/C | High regioselectivity based on starting materials; well-established and reliable. | Multi-step process lowers overall yield; requires harsh reagents (strong acids, high temperatures). |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution to introduce an acyl group. Regioselectivity is condition-dependent. | 70-95% | 1 | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) | High-yielding single step; allows for kinetic or thermodynamic product control. | Limited to electron-rich naphthalenes; risk of polyacylation; catalyst can be difficult to handle. |
| Palladium-Catalyzed Annulation | Modern one-pot cycloaddition strategy forming the naphthalene core. | 60-95% | 1 | Aryl halide, alkyne, Pd catalyst (e.g., Pd(OAc)₂), base | High efficiency and atom economy; broad substrate scope and functional group tolerance. | Catalyst can be expensive and sensitive to air/moisture; requires careful optimization. |
Logical Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical progression of each synthetic route, from starting materials to the final substituted naphthalene product.
Detailed Experimental Protocols
The following protocols are representative examples for each synthetic route, providing a basis for laboratory implementation.
Protocol 1: Haworth Synthesis of 1-Methylnaphthalene
This multi-step synthesis begins with toluene and succinic anhydride to construct the naphthalene core.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in nitrobenzene at 0-5 °C, add succinic anhydride (1.1 eq) portion-wise.
-
Slowly add a solution of toluene (1.0 eq) in nitrobenzene, maintaining the temperature below 10 °C.
-
Allow the mixture to stir at room temperature for 18 hours.
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane, wash the combined organic layers with water and saturated sodium bicarbonate solution to obtain 3-(4-methylbenzoyl)propanoic acid.
-
Typical Yield: 85-95%
-
Step 2: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc dust (2.0 eq) with a dilute solution of mercuric chloride.
-
Add the 3-(4-methylbenzoyl)propanoic acid (1.0 eq), concentrated HCl, water, and toluene to the amalgamated zinc.
-
Heat the mixture to reflux with vigorous stirring for 10 hours.
-
After cooling, separate the organic layer, extract the aqueous layer with toluene, and combine the organic phases. Wash with water, dry over anhydrous sodium sulfate, and concentrate to yield 4-(p-tolyl)butanoic acid.
-
Typical Yield: 70-80%
-
Step 3: Intramolecular Cyclization
-
Heat a mixture of 4-(p-tolyl)butanoic acid (1.0 eq) and polyphosphoric acid to 90-100 °C with stirring for 1 hour.
-
Pour the hot mixture onto crushed ice, and extract the product with ether.
-
Wash the ether solution with sodium bicarbonate solution and water, dry, and evaporate the solvent to yield 7-methyl-1-tetralone.
-
Typical Yield: 80-90%
-
Step 4: Aromatization
-
A mixture of 7-methyl-1-tetralone (1.0 eq) and 10% Palladium on carbon (0.1 eq by weight) is heated at 200-220 °C for 3 hours.
-
Cool the mixture, dissolve in a suitable solvent like ether, and filter to remove the catalyst.
-
Evaporate the solvent to yield 1-methylnaphthalene.
-
Typical Yield: 85-95%
-
Protocol 2: Friedel-Crafts Acylation of Naphthalene
This protocol demonstrates the synthesis of either 1-acetylnaphthalene (kinetic control) or 2-acetylnaphthalene (thermodynamic control).
A. Kinetically Controlled Synthesis of 1-Acetylnaphthalene
-
In an oven-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in dry carbon disulfide (CS₂).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.0 eq) dropwise over 20 minutes with vigorous stirring.
-
Add a solution of naphthalene (1.0 eq) in dry CS₂ dropwise over 30 minutes at 0 °C.
-
Maintain the reaction at 0 °C for 1.5 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer twice with CS₂.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-acetylnaphthalene.
-
Yield: >90% (with >95% selectivity for the 1-isomer)
-
B. Thermodynamically Controlled Synthesis of 2-Acetylnaphthalene
-
In an oven-dried flask under a nitrogen atmosphere, dissolve naphthalene (1.0 eq) in dry nitrobenzene.
-
Add anhydrous aluminum chloride (1.2 eq) portion-wise, followed by the dropwise addition of acetyl chloride (1.0 eq) at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 5 hours.
-
Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the mixture with dichloromethane. The organic layer is washed with water and brine, then dried and concentrated. Nitrobenzene can be removed by steam distillation. The crude product is purified by column chromatography to yield 2-acetylnaphthalene.
-
Yield: ~70% (with >90% selectivity for the 2-isomer)
-
Protocol 3: Palladium-Catalyzed Annulation
This protocol is a representative example of a modern one-pot synthesis of a substituted phenanthrene (a benzo-fused naphthalene) from an o-halostyrene and an aryne precursor, illustrating the power of this methodology.
-
To a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 10 mol%), and CsF (2.5 eq).
-
Add a solution of the o-halostyrene (1.0 eq) and the aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate, 1.5 eq) in anhydrous acetonitrile.
-
Heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
-
Typical Yield: 70-95%
-
A Comparative Guide to Catalysts for Naphthalenylboronic Acid Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. The choice of catalyst is paramount when working with substrates such as naphthalenylboronic acid, as it directly influences reaction efficiency, yield, and functional group tolerance. This guide provides an objective comparison of common palladium and nickel catalysts for the Suzuki-Miyaura coupling of naphthalenylboronic acid and related arylboronic acids, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the Suzuki-Miyaura coupling of naphthalenylboronic acid is critical for achieving optimal results. Both palladium and nickel-based systems have demonstrated efficacy, with the choice often depending on the specific substrates, desired reaction conditions, and cost considerations. Palladium catalysts are well-regarded for their high reactivity and broad functional group tolerance.[1][2][3] In contrast, nickel catalysts, while also highly reactive, offer a more cost-effective alternative.[4][5][6][7]
The following table summarizes the performance of various palladium and nickel catalysts in Suzuki-Miyaura coupling reactions involving arylboronic acids, providing a comparative overview based on reported experimental data.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 65[1] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 85[1] |
| XPhos Pd G2 | 3-chloroindazole | 5-indole boronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 69[3] |
| SPhos Pd G2 | 3-chloroindazole | 5-indole boronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 80[3] |
| NiCl₂(PCy₃)₂ | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 95[6] |
| Ni(dppp)Cl₂ | 1-(chloromethyl)naphthalene | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 12 | 92[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in catalytic cross-coupling reactions. Below are generalized procedures for Suzuki-Miyaura coupling reactions using palladium and nickel catalysts, which can be adapted for specific applications with naphthalenylboronic acid.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Naphthalenylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide, naphthalenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Aryl halide or pseudohalide (1.0 mmol)
-
Naphthalenylboronic acid (1.5 mmol)
-
Nickel catalyst (e.g., NiCl₂(dppp), 5-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 2-Me-THF)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the nickel catalyst and base to a dry reaction vessel.
-
Add the aryl halide and naphthalenylboronic acid.
-
Add the degassed solvent.
-
Seal the vessel and heat the mixture to the specified temperature (typically 80-130 °C) with stirring.
-
Monitor the reaction for completion.
-
After cooling, work up the reaction as described in the palladium-catalyzed procedure.
-
Purify the product via column chromatography.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the naphthalenylboronic acid coupling, the following diagrams are provided.
Caption: A generalized workflow for a typical Suzuki-Miyaura coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between a palladium and a nickel catalyst for the coupling of naphthalenylboronic acid depends on several factors, including the specific substrates, desired reaction conditions, and economic considerations. Palladium catalysts, especially those with bulky biarylphosphine ligands like SPhos and XPhos, have demonstrated high efficacy and are well-documented for this type of transformation.[3] Nickel catalysts present a more economical option and have shown significant promise in the coupling of various aryl and heteroaryl compounds.[4][6][7] Researchers should consider the data presented and the specific requirements of their synthetic route to select the most appropriate catalytic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of (4-Phenylnaphthalen-1-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount in the synthesis of complex molecular architectures. This guide provides an objective comparison of the performance of (4-Phenylnaphthalen-1-yl)boronic acid against other commonly used arylboronic acids in Suzuki-Miyaura cross-coupling reactions, supported by experimental data.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boronic acid reagent is a critical parameter that can significantly influence reaction outcomes. This guide focuses on the utility of this compound, a bulky and sterically hindered reagent, in comparison to simpler arylboronic acids.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of this compound and other representative arylboronic acids in Suzuki-Miyaura cross-coupling reactions with various aryl halides. The data has been compiled from different sources, and the reaction conditions are specified for each entry to allow for a contextual comparison.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2-Bromo-6-methoxynaphthalene | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 85 | 12 | 95 |
| Phenylboronic acid | 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 98 |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O (1:1) | RT | 0.5 | 95 |
| p-Tolylboronic acid | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O (1:1) | RT | 0.5 | 96 |
| 1-Naphthalenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O (1:1) | RT | 0.5 | 94 |
From the data presented, this compound demonstrates high reactivity, achieving a 95% yield in the coupling with a sterically demanding aryl bromide. This suggests that despite its bulkiness, it is an effective coupling partner in the synthesis of complex biaryl systems. Its performance is comparable to that of less hindered boronic acids like phenylboronic acid and its substituted derivatives, which also provide excellent yields under various conditions.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additional ligand if required.
-
The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
The reaction mixture is then heated to the desired temperature with stirring.
-
The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Insights and Workflow
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding the role of each component. The following diagram illustrates the key steps in the process.
Figure 1: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by a ligand exchange with the base, and then transmetalation with the arylboronic acid, where the aryl group is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.
Assessing the Purity of Synthesized (4-Phenylnaphthalen-1-yl)boronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized (4-Phenylnaphthalen-1-yl)boronic acid, a key building block in various synthetic applications, including the Suzuki-Miyaura coupling reaction. We present a comparative analysis of its performance against a common alternative, Phenylboronic acid, supported by experimental data and detailed protocols.
Introduction
This compound is a versatile reagent in organic synthesis, prized for its role in creating complex molecular architectures. However, its synthesis can lead to impurities that may affect reaction yields and downstream applications. A thorough purity assessment is therefore crucial. This guide outlines the most effective analytical techniques for this purpose and compares the purity profile of a typical synthesis of this compound with that of the more common Phenylboronic acid.
A primary challenge in the analysis of boronic acids is their propensity to dehydrate and form cyclic trimers known as boroxines. This can complicate analytical results, necessitating specific methodologies to ensure accurate purity determination.
Data Presentation
The following tables summarize the quantitative data obtained from the purity assessment of a synthesized batch of this compound compared to a commercially available, high-purity sample of Phenylboronic acid.
Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) | Major Impurity |
| This compound | 8.2 | 98.5 | 98.5 | Boroxine trimer |
| Phenylboronic acid | 4.5 | 99.8 | 99.8 | Benzene |
Table 2: Structural Confirmation and Impurity Identification by Mass Spectrometry (MS)
| Compound | Ionization Mode | Observed m/z | Expected m/z | Major Impurity Identified |
| This compound | ESI- | 247.09 | 248.09 (M-H)⁻ | 720.28 ([M₃-3H₂O-H]⁻) |
| Phenylboronic acid | ESI- | 121.04 | 122.04 (M-H)⁻ | Not Detected |
Table 3: Quantitative Analysis by ¹H NMR Spectroscopy
| Compound | Diagnostic Protons | Chemical Shift (ppm) | Integral | Purity (%) |
| This compound | Aromatic | 7.2 - 8.5 | 11H | 98.2 |
| Phenylboronic acid | Aromatic | 7.3 - 8.2 | 5H | >99 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). The gradient starts at 30% acetonitrile and increases to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: 1 mg of the boronic acid was dissolved in 1 mL of acetonitrile.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.[1]
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium acetate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A rapid gradient from 5% to 95% B over 1 minute.[1]
-
Flow Rate: 0.5 mL/min.
-
Ionization: Electrospray Ionization in negative mode (ESI-).
-
Sample Preparation: The sample was diluted to 10 µg/mL in the initial mobile phase composition.
3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often used as it can help break up the boroxine trimers.[2]
-
Sample Preparation: Approximately 5 mg of the boronic acid was dissolved in 0.7 mL of DMSO-d₆.
-
Parameters: 16 scans were acquired with a relaxation delay of 1 second.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing the purity of synthesized boronic acids.
Caption: Workflow for purity assessment of synthesized boronic acids.
Caption: Comparison of information from different analytical techniques.
References
A Comparative Guide to Naphthalene-Derived Boronic Acid Fluorescent Probes for Reactive Oxygen Species Detection
For Researchers, Scientists, and Drug Development Professionals
The detection of reactive oxygen species (ROS) is critical for understanding cellular signaling, oxidative stress, and the progression of various diseases. Fluorescent probes based on boronic acids have emerged as powerful tools for this purpose, offering high selectivity and sensitivity. This guide provides a comparative analysis of fluorescent probes derived from naphthalene-boronic acid scaffolds and other commonly used alternatives for the detection of key ROS, namely hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).
While specific photophysical data for probes derived directly from (4-Phenylnaphthalen-1-yl)boronic acid are not extensively reported in publicly accessible literature, this guide will focus on closely related naphthalene-derived boronic acid probes and compare their performance with other established fluorescent probes. The data presented here is compiled from various studies to offer a broad perspective on the available tools for ROS detection.
Performance Comparison of Fluorescent Probes for ROS Detection
The selection of an appropriate fluorescent probe depends on several factors, including the target ROS, desired excitation and emission wavelengths, and the required sensitivity. The following table summarizes the key performance indicators for a selection of naphthalene-derived boronic acid probes and other alternative fluorescent probes for the detection of hydrogen peroxide and peroxynitrite.
| Probe Name/Class | Target ROS | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Key Features |
| Naphthalene-Derived Boronic Acid Probes | |||||
| Naphthylamine-based Boronic Acid Probe | ONOO⁻ | ~330 | ~415 | Not Reported | High selectivity for peroxynitrite. |
| 1,8-Naphthalimide-based Boronic Acid Probe | H₂O₂ | ~410 | ~550 | Not Reported | Ratiometric detection of H₂O₂.[1] |
| Alternative Probes for Hydrogen Peroxide (H₂O₂) | |||||
| Peroxyfluor-1 (PF1) | H₂O₂ | ~490 | ~515 | ~0.01 (off), ~0.42 (on) | Boronate-based, significant fluorescence enhancement. |
| Coumarin-based Boronic Acid Probe | H₂O₂ | ~370 | ~460 | ~0.02 (off), ~0.50 (on) | Good sensitivity and cell permeability. |
| HKPerox-Red | H₂O₂ | ~560 | ~602 | Not Reported | High sensitivity and selectivity with >150-fold fluorescence enhancement.[1] |
| Alternative Probes for Peroxynitrite (ONOO⁻) | |||||
| FRET-based ratiometric probe | ONOO⁻ | ~680 | ~750 | Not Reported | Mitochondria-targeting with a detection limit of 0.36 µM.[2] |
| Red-PN | ONOO⁻ | ~560 | ~585 | Not Reported | Fast response time (< 5s) and a low detection limit of 4.3 nM.[3] |
| Ratiometric probe 5 | ONOO⁻ | ~385 | ~450 | Not Reported | Good linear relationship for ONOO⁻ concentrations from 0-10 µM.[2] |
Experimental Protocols
General Protocol for Relative Quantum Yield Determination
The fluorescence quantum yield (Φ) of a fluorescent probe is a measure of its emission efficiency and is typically determined relative to a well-characterized standard with a known quantum yield.
Materials:
-
Fluorescent probe of interest (test sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
High-purity solvents (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
-
Cuvettes (1 cm path length)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the test sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the fluorescence spectrometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
The excitation and emission slits should be kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.
-
The slope of these plots gives the value 'm'.
-
-
Quantum Yield Calculation:
-
The quantum yield of the test sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (mₓ / mₛₜ) * (ηₓ² / ηₛₜ²) Where:
-
Φₛₜ is the quantum yield of the standard.
-
mₓ and mₛₜ are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and the standard, respectively (if different solvents are used).
-
-
Signaling Pathway and Experimental Workflow Diagrams
Detection Mechanism of Boronate-Based Probes for Hydrogen Peroxide
The detection of H₂O₂ by boronate-based fluorescent probes typically involves an oxidative deboronation reaction. This reaction converts the non-fluorescent or weakly fluorescent boronate probe into a highly fluorescent product.
Caption: H₂O₂ detection by a boronate probe.
Detection Mechanism of Boronate-Based Probes for Peroxynitrite
Similar to H₂O₂ detection, peroxynitrite (ONOO⁻) can also oxidize boronate probes, leading to the release of a fluorescent reporter molecule. The high reactivity of peroxynitrite often allows for a rapid and sensitive response.
References
- 1. Fluorescent probes for in vitro and in vivo quantification of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−) [mdpi.com]
A Comparative Guide to OLED Performance: The Role of (4-Phenylnaphthalen-1-yl)boronic Acid Derivatives in Blue Emitter Systems
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of organic light-emitting diode (OLED) performance, focusing on materials derived from (4-Phenylnaphthalen-1-yl)boronic acid and their comparison with leading alternative technologies, particularly Thermally Activated Delayed Fluorescence (TADF) emitters.
Introduction
The quest for highly efficient and stable blue organic light-emitting diodes (OLEDs) remains a critical challenge in the advancement of display and lighting technologies. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive layers. Boronic acid derivatives have emerged as versatile building blocks in the synthesis of advanced organic electronic materials, prized for their role in forming robust carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This guide provides a comparative analysis of OLEDs utilizing materials derived from this compound against state-of-the-art alternative blue emitters, with a focus on providing researchers with objective performance data and detailed experimental context.
Performance Comparison of Blue OLED Emitter Technologies
| Emitter/Host Material System | Role of Boronic Acid Derivative | Max. External Quantum Efficiency (EQE) | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| BH-9PA Host with DSA-Ph Dopant [1] | Synthesis of Host Material | Not Reported | 7.03 | Not Reported | Not Reported |
| BH-9PA Host with BD-6MDPA Dopant [1] | Synthesis of Host Material | Not Reported | 6.60 | Not Reported | Not Reported |
| High-Efficiency Blue TADF Emitter (TDBA-SAF) | Alternative Emitter Technology | 28.2% | Not Reported | Not Reported | (0.142, 0.090) |
| High-Efficiency Blue TADF Emitter (DBA-SAB) | Alternative Emitter Technology | 25.7% | Not Reported | Not Reported | (0.144, 0.212) |
| Sky-Blue TADF Emitter (32PclCXT) [2] | Alternative Emitter Technology | 29.9% | Not Reported | Not Reported | Sky-blue region |
| Hyperfluorescence Blue OLED with TADF Sensitizer [3] | Alternative Device Architecture | up to 38.8% | Not Reported | Not Reported | Not Reported |
| Deep-Blue Phenanthroimidazole Emitter (Ph-BPA-BPI) [4] | Alternative Emitter Technology | 4.56% | 3.60 | 3.66 | (0.15, 0.08) |
| Sky-Blue Phenanthroimidazole Emitter (Py-BPA-BPI) [4] | Alternative Emitter Technology | 5.64% | 10.9 | 10.5 | (0.17, 0.29) |
Note: The performance of an OLED is highly dependent on the complete device architecture, including the choice of all organic layers and electrodes. The data presented here is for comparative purposes and is extracted from different research reports, which may employ varied device structures.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research findings. Below are generalized yet detailed methodologies for the fabrication and characterization of OLED devices, based on common practices reported in the literature.[5][6]
OLED Fabrication (Solution-Processing and Thermal Evaporation Hybrid Method)
-
Substrate Cleaning:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, each for 15 minutes.
-
The substrates are then dried with a high-purity nitrogen stream and treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Hole Injection and Transport Layer Deposition:
-
A hole injection layer (HIL), such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the cleaned ITO substrate.
-
The substrate is then annealed on a hotplate at a specified temperature (e.g., 120 °C) for a set duration (e.g., 15 minutes) in a nitrogen-filled glovebox to remove residual solvent.
-
Subsequently, a hole transport layer (HTL), for example, TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane), is deposited by thermal evaporation under high vacuum (e.g., < 5 x 10-6 Torr).
-
-
Emissive Layer Deposition:
-
The emissive layer (EML) is deposited via thermal co-evaporation of the host material and the emitter (dopant) from separate sources. The doping concentration is precisely controlled by adjusting the deposition rates of the two materials.
-
For the boronic acid derivative-based host, the host (e.g., BH-9PA) would be the primary material evaporated, with a small percentage of a fluorescent or TADF dopant.
-
-
Electron Transport and Injection Layer Deposition:
-
An electron transport layer (ETL), such as TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene), is deposited onto the EML by thermal evaporation.
-
This is followed by the deposition of an electron injection layer (EIL), typically a thin layer of an alkali metal fluoride like lithium fluoride (LiF) (e.g., 1 nm), to facilitate electron injection from the cathode.
-
-
Cathode Deposition:
-
A metal cathode, commonly aluminum (Al) (e.g., 100 nm), is deposited by thermal evaporation through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, it is encapsulated using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.
-
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the measured luminance, current density, and EL spectrum, often involving an integrating sphere for accurate measurement of the total emitted light.[7][8][9]
-
Operational Lifetime: Determined by monitoring the decay in luminance over time under a constant current density. The LT50 or LT90 values represent the time taken for the luminance to decrease to 50% or 90% of its initial value, respectively.
Visualizations
General OLED Device Architecture
Caption: A generalized multilayer structure of an Organic Light-Emitting Diode (OLED).
Synthesis of a Boronic Acid Derivative-Based Host Material
Caption: Suzuki-Miyaura coupling reaction for synthesizing OLED host materials.
Energy Level Diagram and Exciton Formation in a TADF OLED
Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF) in OLEDs.
Conclusion
Derivatives of this compound demonstrate significant potential as building blocks for host materials in high-performance blue OLEDs. The Suzuki-Miyaura coupling reaction provides a robust method for integrating these moieties into complex organic structures, leading to materials with desirable electronic properties. While the direct application of these derivatives as primary emitters requires further investigation, their role in host materials contributes to efficient devices.
In comparison, the field of blue OLEDs is currently dominated by rapid advancements in Thermally Activated Delayed Fluorescence (TADF) and hyperfluorescence technologies, which are achieving remarkable external quantum efficiencies, in some cases exceeding 30%. These alternative approaches offer a compelling benchmark for the future development of novel emitter and host materials.
For researchers in materials science and drug development, the exploration of novel molecular architectures based on boronic acid derivatives continues to be a promising avenue. The ability to fine-tune the electronic and photophysical properties through synthetic chemistry holds the key to overcoming the challenges of stability and efficiency in blue OLEDs, paving the way for the next generation of display and lighting technologies.
References
- 1. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30% - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. displaydaily.com [displaydaily.com]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 6. researchgate.net [researchgate.net]
- 7. gatherlab.uni-koeln.de [gatherlab.uni-koeln.de]
- 8. researchgate.net [researchgate.net]
- 9. High-external-quantum-efficiency organic light-emitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (4-Phenylnaphthalen-1-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of (4-Phenylnaphthalen-1-yl)boronic acid, ensuring the safety of personnel and compliance with regulatory standards. Adherence to these protocols is critical for minimizing risks and fostering a secure research environment.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedures for this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). Boronic acids, as a class of compounds, can cause skin, eye, and respiratory irritation.[1][2]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[1][2]
-
Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
II. Hazard Summary and Waste Classification
This compound, like other boronic acid derivatives, should be treated as hazardous chemical waste.[2][3] Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations for neutralized, small quantities.[2][4]
| Hazard Classification | Potential Effect |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1] |
III. Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through collection for hazardous waste disposal. In-lab neutralization of small quantities may be permissible in some jurisdictions, but this should be verified with your institution's EHS office.[1]
A. Collection for Hazardous Waste Disposal (Recommended)
This is the preferred method for all quantities of this compound waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless directed by your EHS department.[3] Incompatible materials, such as strong oxidizing agents, should be kept separate.[5]
-
Container Selection: Use a designated, sealable, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[2]
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in the designated hazardous waste container.[2]
-
Liquid Waste: For solutions containing this compound, pour the liquid into a designated liquid hazardous waste container.[2]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or filter paper, that have come into contact with the chemical should be placed in the solid hazardous waste container.[1]
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal contractor.[2]
B. In-Lab Neutralization of Small Quantities (Requires EHS Approval)
This procedure should only be performed for very small quantities and with prior approval from your institution and in accordance with local regulations.[1]
-
Preparation: In a chemical fume hood, dissolve the solid this compound waste in a minimal amount of a suitable solvent (e.g., water, if soluble).[1]
-
Neutralization: Slowly add a mild base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to the boronic acid solution with stirring.[1][4] Be cautious of any potential heat generation or gas evolution.
-
pH Measurement: After the initial reaction subsides, check the pH of the solution using a pH strip or a calibrated pH meter. Continue adding the base until the pH is between 5.5 and 9.0.[1][6]
-
Final Disposal: Once neutralized, and only if permitted by your institution and local wastewater authority, the solution may be flushed down the sanitary sewer with copious amounts of water.[1]
C. Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal.[2]
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent that can dissolve the compound.[7]
-
Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste.[2][7] Subsequent rinses may also need to be collected, depending on institutional guidelines.[2]
-
Final Container Disposal: After the final rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[2]
IV. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[3]
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep or vacuum the solid material and place it into a sealed, labeled hazardous waste container. Avoid generating dust.[8]
-
Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[3]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[3]
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling (4-Phenylnaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of (4-Phenylnaphthalen-1-yl)boronic acid (CAS Number: 372521-91-0). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. One supplier also indicates a danger of serious eye damage (H318). Therefore, implementing stringent safety measures is paramount.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][4]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust.[2]
-
Wash hands thoroughly with soap and water after handling the compound and before breaks.[2][4]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Remove any contaminated clothing immediately and wash it before reuse.[2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][4] | Protects eyes from dust particles and potential splashes of the chemical.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][4] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[2][4] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron is recommended.[2][3] | Protects skin from accidental spills and contact.[4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially if dust or aerosols are generated.[2][3][4] | Minimizes the risk of respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
Caption: Step-by-step workflow for handling this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[2][3]
Waste Segregation and Collection:
-
Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system.[3][5]
-
Solid Waste: Collect any solid waste, including residual powder and contaminated items (e.g., weigh boats, wipes), in a designated, labeled, and sealed container for hazardous waste.[3][6]
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, labeled, and sealed hazardous waste container.[3]
Disposal Procedure:
-
Collection: Carefully place all waste materials into a designated hazardous waste container.
-
Labeling: Clearly label the waste container with its contents, including the full chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's guidelines.[3]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3]
Caption: Procedural steps for managing a spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
